Supercinnamaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ |
InChI Key |
CZKBLHCEDVWPRN-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C |
Canonical SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |
Pictograms |
Irritant |
Synonyms |
3-phenylprop-2-enaldehyde beta-phenylacrolein cinnamaldehyde cinnamic aldehyde cinnamic aldehyde, (E)-isomer supercinnamaldehyde trans-3-phenylprop-2-enaldehyde |
Origin of Product |
United States |
Foundational & Exploratory
Supercinnamaldehyde: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one
Abstract
Supercinnamaldehyde, scientifically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent synthetic organic compound recognized for its significant biological activity. As an analog of cinnamaldehyde, it has garnered interest within the scientific community, particularly for its role as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its molecular mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a derivative of indol-2-one, characterized by the presence of a methyl group at the nitrogen of the indole ring and a 2-oxopropylidene substituent at the 3-position. The "(3E)" designation in its IUPAC name indicates the stereochemistry of the exocyclic double bond.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one[1] |
| Synonyms | Super cinnamaldehyde, this compound |
| CAS Number | 70351-51-8[1] |
| Molecular Formula | C₁₂H₁₁NO₂[1] |
| Molecular Weight | 201.22 g/mol [1] |
| Canonical SMILES | CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C |
| InChI Key | CZKBLHCEDVWPRN-JXMROGBWSA-N |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Crystalline solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL | |
| XLogP3-AA | 0.9 | Computed |
| Topological Polar Surface Area | 37.4 Ų | Computed |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers should perform their own spectral analysis for compound verification. For reference, characteristic spectral features of related indole derivatives and cinnamaldehydes are well-documented in chemical literature.
Biological Activity and Mechanism of Action
TRPA1 Channel Activation
The primary and most well-documented biological activity of this compound is its potent activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with a reported half-maximal effective concentration (EC₅₀) of 0.8 μM. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the detection of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.
The mechanism of TRPA1 activation by this compound involves the covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the channel. As an electrophilic compound, the α,β-unsaturated ketone moiety of this compound acts as a Michael acceptor, reacting with the nucleophilic thiol groups of cysteine residues. This covalent adduction induces a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the propagation of a pain signal.
References
Supercinnamaldehyde (CAS 70351-51-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde, with the CAS number 70351-51-8, is a potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] As a member of the TRP channel family, TRPA1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons, where it functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes. The activation of TRPA1 is a key event in the signaling pathways of pain, inflammation, and respiratory irritation. This compound, as a potent agonist, serves as a valuable pharmacological tool for studying the physiological and pathological roles of TRPA1 and for the screening and development of novel therapeutic agents targeting this channel.
Chemical and Physical Properties
This compound, systematically named (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a small molecule with a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .[2] Its chemical structure features an indolinone core with a conjugated side chain containing a ketone functional group. This unsaturated aldehyde moiety is crucial for its biological activity.
| Property | Value | Source |
| CAS Number | 70351-51-8 | [2] |
| Molecular Formula | C12H11NO2 | [2] |
| Molecular Weight | 201.22 g/mol | [2] |
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | |
| Canonical SMILES | CC(=O)C=C1C2=CC=CC=C2N(C1=O)C | |
| Topological Polar Surface Area | 37.4 Ų | |
| XLogP3-AA | 0.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Biological Activity and Mechanism of Action
TRPA1 Activation
This compound is a potent activator of the TRPA1 ion channel, with a reported half-maximal effective concentration (EC50) of 0.8 μM.
Covalent Modification of TRPA1
The primary mechanism of TRPA1 activation by this compound and other electrophilic agonists involves the covalent modification of specific cysteine residues within the N-terminal cytoplasmic domain of the channel. This covalent binding induces a conformational change in the TRPA1 protein, leading to channel opening and subsequent cation influx (primarily Ca2+ and Na+). This influx of cations depolarizes the sensory neuron, leading to the generation of an action potential and the transmission of a sensory signal.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of TRPA1 agonists like this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPA1 channels.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, cells are transfected with a plasmid encoding human TRPA1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Stable cell lines expressing TRPA1 can also be generated by selection with an appropriate antibiotic.
Calcium Imaging Assay for TRPA1 Activation
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon TRPA1 activation.
-
Cell Plating: HEK293 cells expressing TRPA1 are seeded onto 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Compound Addition: The plate is then placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of this compound at various concentrations.
-
Data Acquisition: Fluorescence intensity is measured over time. The change in fluorescence upon compound addition is proportional to the increase in [Ca2+]i.
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound. The EC50 value is determined by fitting the dose-response curve with a sigmoidal function.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion currents flowing through the TRPA1 channel.
-
Cell Preparation: TRPA1-expressing cells are plated on glass coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is brought into contact with a single cell.
-
Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Compound Application: this compound is applied to the cell via a perfusion system.
-
Current Measurement: The resulting inward and outward currents are recorded using an amplifier.
-
Data Analysis: The amplitude of the current is measured and can be used to construct dose-response curves to determine the EC50.
Downstream Signaling Pathways
Activation of TRPA1 by this compound leads to an influx of calcium, which acts as a second messenger to initiate a variety of downstream signaling cascades. While specific downstream pathways for this compound have not been extensively detailed, the known consequences of TRPA1 activation in sensory neurons include the release of neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation. Furthermore, the increase in intracellular calcium can activate calcium-dependent enzymes and transcription factors, leading to changes in gene expression and cellular function. For the related compound cinnamaldehyde, activation of TRPA1 has been linked to the activation of nitric oxide synthase (NOS).
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound (CAS 70351-51-8) is not readily found in the scientific literature. However, based on its structure, a plausible synthetic route would involve a condensation reaction between 1-methyl-2-oxoindoline-3-carbaldehyde and acetone or a related acetyl equivalent. The synthesis of related 3-alkylidene-2-indolone derivatives has been reported, often involving the condensation of an appropriate indolinone with an aldehyde or ketone.
Pharmacokinetics and Toxicology
Pharmacokinetics (ADME)
Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound are not currently available in the public domain. For the structurally related compound, trans-cinnamaldehyde, studies in rodents have shown that it is well-absorbed after oral administration and extensively metabolized, primarily through oxidation of the aldehyde group to cinnamic acid, which is then further metabolized and excreted mainly in the urine.
Toxicology
A comprehensive toxicological profile for this compound is not available. However, GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.
For the related compound, trans-cinnamaldehyde, extensive toxicological studies have been conducted. In 2-year feed studies in rats and mice, there was no evidence of carcinogenic activity. At high doses, non-neoplastic lesions in the forestomach and olfactory epithelial pigmentation were observed in mice.
| Compound | Finding | Species | Study Type | Source |
| This compound | Causes skin irritation (H315) | N/A | GHS Classification | |
| Causes serious eye irritation (H319) | N/A | GHS Classification | ||
| May cause respiratory irritation (H335) | N/A | GHS Classification | ||
| trans-Cinnamaldehyde | No evidence of carcinogenic activity | Rat, Mouse | 2-year feed study | |
| Olfactory epithelial pigmentation | Mouse | 2-year feed study | ||
| Squamous epithelial hyperplasia of the forestomach | Rat, Mouse | 3-month feed study |
Conclusion
This compound is a valuable research tool for investigating the role of the TRPA1 ion channel in various physiological and pathological processes. Its potency and specific mechanism of action make it an ideal probe for studying TRPA1 function and for the development of novel therapeutics. Further research is warranted to fully characterize its pharmacokinetic and toxicological profile and to explore its potential therapeutic applications.
References
Supercinnamaldehyde: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Supercinnamaldehyde, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a synthetic compound belonging to the 3-(2-oxoethylidene)indolin-2-one class. While detailed studies on this compound itself are limited, research on its close analogues provides significant insights into its potential mechanism of action. This technical guide synthesizes the available information, focusing on the core molecular pathways influenced by this class of compounds. The primary mechanisms involve the activation of the Nrf2-mediated antioxidant response and the inhibition of the pro-inflammatory NF-κB signaling pathway. Evidence also suggests a role for the inhibition of thioredoxin reductase (TrxR) as an upstream event. This document provides a comprehensive overview of these mechanisms, supported by experimental data from key analogues, detailed methodologies, and visual representations of the signaling cascades.
Core Mechanisms of Action
The biological activities of this compound and its analogues are primarily attributed to their electrophilic nature, conferred by the α,β-unsaturated carbonyl moiety (a Michael acceptor). This structural feature allows them to interact with nucleophilic cysteine residues on key regulatory proteins, leading to the modulation of critical cellular signaling pathways.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound analogues have been shown to activate this pathway.[1][2] The proposed mechanism involves the electrophilic compound reacting with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.
Another potential mechanism for Nrf2 activation by this class of compounds is through the inhibition of thioredoxin reductase (TrxR).[3] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance. Inhibition of TrxR can lead to an increase in oxidative stress, which is a known activator of the Nrf2 pathway.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Analogues of this compound have been shown to suppress NF-κB signaling.[1] The inhibitory effect is likely mediated by the electrophilic nature of these compounds, which can potentially target cysteine residues in key components of the NF-κB pathway, such as the IKK complex or NF-κB subunits themselves, thereby preventing the downstream signaling events that lead to inflammation.
References
- 1. 3-(2-oxoethylidene)indolin-2-one derivatives activate Nrf2 and inhibit NF-κB: potential candidates for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
Supercinnamaldehyde as a Transient Receptor Potential ANKTM1 (TRPA1) Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of supercinnamaldehyde as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It covers the core mechanism of action, quantitative efficacy data, detailed experimental protocols for assessing activity, and the associated signaling pathways.
Core Concepts: TRPA1 Activation by Electrophilic Aldehydes
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed on the plasma membrane of a subset of sensory neurons and other cell types.[1][2][3] It functions as a critical sensor of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes.[2][4]
This compound, along with its structural analog cinnamaldehyde, belongs to a class of electrophilic α,β-unsaturated aldehydes. These compounds are known to activate TRPA1 through a mechanism of covalent modification. The aldehyde group reacts with specific nucleophilic cysteine residues located within the cytoplasmic N-terminus of the TRPA1 protein. This covalent adduction induces a conformational change in the channel, leading to its opening and subsequent cation influx.
Quantitative Data: Potency and Efficacy
The potency of this compound as a TRPA1 activator is significantly higher than that of the more commonly studied cinnamaldehyde. The half-maximal effective concentration (EC50) is a key metric used to quantify and compare the potency of such activators.
| Compound | Assay System | Parameter Measured | EC50 Value | Reference |
| This compound | Not Specified | TRPA1 Activation | 0.8 µM | |
| Cinnamaldehyde | HEK293 Cells (hTRPA1) | TRPA1 Activation | 61 ± 9 µM (at 23°C) | |
| Cinnamaldehyde | HEK293 Cells (hTRPA1) | TRPA1 Activation | 84 ± 9 µM (at 35°C) | |
| Cinnamaldehyde | DRG Neurons | % of Neurons Activated | 60.2 µM | |
| Cinnamaldehyde | DRG Neurons | Magnitude of Ca2+ Response | 97.5 µM |
Signaling and Cellular Response
Activation of the TRPA1 channel by this compound initiates a cascade of intracellular events. The primary event is the influx of cations, predominantly Ca²⁺ and Na⁺, down their electrochemical gradients.
The influx of Ca²⁺ is a crucial second messenger. It can directly modulate channel activity, leading to both potentiation and subsequent inactivation or desensitization. The rise in intracellular Ca²⁺ and membrane depolarization triggers downstream cellular responses, such as the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory neurons. This contributes to neurogenic inflammation and the sensation of pain. The activation can also be modulated by intracellular signaling pathways, such as those involving Phospholipase C (PLC), which can sensitize the channel.
References
- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. Differential sensitivity of cinnamaldehyde-evoked calcium fluxes to ruthenium red in guinea pig and mouse trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
In Vitro Studies of Supercinnamaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current in vitro research surrounding Supercinnamaldehyde. A critical distinction is made between this compound, a potent and specific transient receptor potential ankyrin 1 (TRPA1) activator, and the more broadly studied cinnamaldehyde. While both are related aldehydes, their known in vitro bioactivities differ significantly based on available scientific literature. This guide will focus on the established in vitro effects of this compound, primarily its interaction with the TRPA1 ion channel. A separate, detailed section will be dedicated to the extensive in vitro research on cinnamaldehyde, covering its anti-cancer, anti-inflammatory, and antioxidant properties, to provide a broader context for researchers interested in this class of compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams.
This compound: A Potent TRPA1 Activator
This compound, with the chemical name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one and CAS number 70351-51-8, is a distinct chemical entity from cinnamaldehyde. The primary and most well-documented in vitro activity of this compound is its potent activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.
Quantitative Data: TRPA1 Activation
The potency of this compound as a TRPA1 activator has been quantified by its half-maximal effective concentration (EC50).
| Compound | Assay | Target | EC50 Value | Reference |
| This compound | TRPA1 Activation Assay | TRPA1 Ion Channel | 0.8 µM |
Signaling Pathway: TRPA1 Activation
This compound activates TRPA1 ion channels, likely through covalent modification of cysteine residues within the channel protein. This leads to channel opening, allowing an influx of cations (primarily Ca2+ and Na+) into the cell. This influx depolarizes the cell membrane and triggers various downstream cellular responses.
Cinnamaldehyde: A Related Compound with Broader In Vitro Activities
Cinnamaldehyde, the primary component of cinnamon oil, is structurally different from this compound. It has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties in vitro. The following sections summarize these findings.
Anti-Cancer Activity of Cinnamaldehyde
Cinnamaldehyde has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines in vitro. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell migration and invasion.
The half-maximal inhibitory concentration (IC50) values of cinnamaldehyde have been determined in numerous cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MCF-7 | Breast Cancer | MTT Assay (24h) | 58 µg/mL | [1] |
| MCF-7 | Breast Cancer | MTT Assay (48h) | 140 µg/mL | [1] |
| HCT 116 | Colon Cancer | MTT Assay | 13.5 µg/mL | [2] |
| HT-29 | Colon Cancer | MTT Assay | 16.3 µg/mL | [2] |
| Jurkat | Leukemia | MTT Assay | 0.057 µM | [1] |
| U937 | Leukemia | MTT Assay | 0.076 µM | |
| A375 | Melanoma | Proliferation Assay (72h) | 31 µM |
Anti-Inflammatory Activity of Cinnamaldehyde
Cinnamaldehyde has been shown to possess significant anti-inflammatory properties in vitro, primarily through the inhibition of key inflammatory signaling pathways and the subsequent reduction in the production of pro-inflammatory mediators.
The anti-inflammatory effects of cinnamaldehyde have been quantified by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays.
| Cell Line | Mediator | Stimulant | IC50 Value | Reference |
| RAW 264.7 | Nitric Oxide (NO) | LPS | 45.56 ± 1.36 µM | |
| RAW 264.7 | TNF-α | LPS | 29.58 ± 0.34 µM |
Antioxidant Activity of Cinnamaldehyde
Cinnamaldehyde exhibits antioxidant activity by scavenging free radicals, which has been demonstrated in various in vitro chemical assays.
The antioxidant capacity of cinnamaldehyde is often expressed as its IC50 value in different radical scavenging assays.
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 8.2 µg/mL |
Signaling Pathways Modulated by Cinnamaldehyde
Cinnamaldehyde exerts its diverse biological effects by modulating several key intracellular signaling pathways.
Cinnamaldehyde is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival. It can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Cinnamaldehyde can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Cinnamaldehyde has been shown to affect the phosphorylation of key MAPK members such as ERK, JNK, and p38.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, growth, and proliferation, is another target of cinnamaldehyde. Studies have shown that cinnamaldehyde can inhibit the phosphorylation of PI3K and Akt, leading to downstream effects such as apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activities of compounds like this compound and cinnamaldehyde.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of >630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
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Sample Preparation: Treat cells with the compound of interest for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Detection: Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
-
Cell Treatment and Collection: Treat cells with the test compound to induce apoptosis. Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
Nitric Oxide Measurement: Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Sample Collection: Collect cell culture supernatants after treatment with the test compound and/or an inflammatory stimulus (e.g., LPS).
-
Standard Curve Preparation: Prepare a standard curve of known nitrite concentrations.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to develop.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Cytokine Quantification: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for a specified time.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
References
An In-depth Technical Guide to the Solubility and Stability of Supercinnamaldehyde
Disclaimer: Publicly available experimental data on the solubility and stability of supercinnamaldehyde (CAS: 70351-51-8; Formula: C₁₂H₁₁NO₂) is limited. This guide provides a predictive overview based on its chemical structure and comprehensive data from its structural analogues, cinnamaldehyde and α-hexylcinnamaldehyde. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is an organic compound with potential applications in various scientific fields. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation where these parameters dictate bioavailability, shelf-life, and efficacy. Due to the scarcity of direct data, this document leverages the well-documented properties of its analogues, cinnamaldehyde and α-hexylcinnamaldehyde, to forecast its physicochemical behavior. The core structure of these molecules, featuring an α,β-unsaturated aldehyde system, suggests similar patterns of reactivity and solubility.
Solubility Profile
The solubility of a compound is a critical determinant of its formulation possibilities and in vivo absorption. Based on the structure of this compound and data from its analogues, a qualitative solubility profile can be predicted. The presence of a polar indole ring and a ketone group might slightly increase its polarity compared to cinnamaldehyde, but overall, it is expected to be poorly soluble in water and soluble in various organic solvents.
Data Presentation: Solubility of Cinnamaldehyde Analogues
| Solvent | Cinnamaldehyde | α-Hexylcinnamaldehyde | Predicted this compound Profile |
| Water | Slightly soluble (1 g/L at 20°C)[1] | Nearly insoluble (2.75 mg/L)[2][3] | Very slightly soluble to insoluble |
| Ethanol | Miscible[4] | Miscible[5] | Soluble to freely soluble |
| Diethyl Ether | Soluble | Not specified | Likely soluble |
| Chloroform | Soluble | Soluble | Likely soluble |
| DMSO | Soluble (≥13.2 mg/mL) | Soluble | Likely soluble |
| Oils (e.g., mineral oil) | Miscible | Soluble | Likely soluble |
| Glycerol | Insoluble | Insoluble | Likely insoluble |
| Propylene Glycol | Not specified | Insoluble | Likely insoluble |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a compound like this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
The experiment should be performed in triplicate for each solvent.
Visualization: Solubility Determination Workflow
Stability Profile
The stability of this compound is predicted to be a significant concern, primarily due to the aldehyde functional group, which is susceptible to oxidation. Exposure to air, light, and elevated temperatures is likely to cause degradation.
Predicted Degradation Pathways: Based on studies of cinnamaldehyde, the primary degradation pathway for this compound is likely oxidation. The aldehyde group can be oxidized to a carboxylic acid. The presence of the indole ring may introduce additional complexities to its stability profile.
Data Presentation: Stability of Cinnamaldehyde (Analogue)
| Condition | Stability | Major Degradation Products |
| Air/Oxygen | Unstable; oxidation occurs | Peroxides, Benzaldehyde, Cinnamic Acid, Benzoic Acid |
| Light | Sensitive; accelerates oxidation | Cinnamic Acid and related products |
| Elevated Temperature | Decreased stability; accelerates oxidation | Various oxidation products |
| Nitrogen Atmosphere | Stable | N/A |
| Acidic/Basic Conditions | Potentially unstable; aldehydes can undergo various reactions | Not specified in detail, but reactions are possible |
Experimental Protocols:
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under stress conditions.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
HCl, NaOH, H₂O₂ solutions
-
Stability chambers (oven and photostability chamber)
-
HPLC with a diode-array detector (DAD) or mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C).
-
Base Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently.
-
Oxidation: Add H₂O₂ to the sample solution and keep at room temperature.
-
Thermal Degradation: Store the solid sample and a solution of the sample in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-DAD/MS method to separate and identify the parent compound and any degradation products.
Visualization: Forced Degradation Study Workflow
Potential Signaling Pathways
While no specific signaling pathways have been documented for this compound, the extensive research on cinnamaldehyde provides a strong basis for predicting its potential biological targets. Cinnamaldehyde is known to exert anti-cancer and anti-inflammatory effects by modulating several key cellular signaling pathways. These pathways are plausible targets for investigation for this compound as well.
Key Pathways Modulated by Cinnamaldehyde:
-
PI3K/Akt Pathway: Cinnamaldehyde has been shown to inhibit this pathway, which is crucial for cell proliferation, survival, and apoptosis. Inhibition of PI3K/Akt can lead to decreased cancer cell growth and induction of apoptosis.
-
NF-κB Pathway: This pathway is a key regulator of inflammation. Cinnamaldehyde can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
-
JNK/p38 MAPK Pathway: Cinnamaldehyde can modulate these stress-activated protein kinase pathways, which are involved in inflammation and apoptosis.
Visualization: Predicted Signaling Pathway Inhibition
Conclusion
This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, based on the available data for its structural analogues. It is anticipated to be a compound with low aqueous solubility and susceptibility to oxidative degradation. The provided experimental protocols offer a roadmap for researchers to determine its precise physicochemical properties. Furthermore, the signaling pathways modulated by cinnamaldehyde suggest promising avenues for investigating the biological activity of this compound. Direct experimental validation is essential to confirm these predictions and to fully characterize this compound for its potential applications.
References
- 1. Cinnamaldehyde CAS#: 104-55-2 [m.chemicalbook.com]
- 2. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of Supercinnamaldehyde Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Cinnamaldehyde, the primary bioactive constituent of cinnamon, and its derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic potential of these compounds is largely attributed to the reactive α,β-unsaturated aldehyde moiety, which can interact with various biological targets.[1] This technical guide provides an in-depth overview of the synthesis of cinnamaldehyde derivatives, with a particular focus on the core "Supercinnamaldehyde" structure, detailed experimental protocols for key synthetic methodologies, and a summary of their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the chemical space and therapeutic applications of this versatile scaffold.
Introduction to this compound and its Derivatives
The term "this compound" can refer to a specific complex derivative, identified in chemical databases as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one.[2] However, in a broader context, it can encompass a range of cinnamaldehyde derivatives with enhanced biological activities. Cinnamaldehyde and its analogues have been extensively studied for their potential to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in diseases like cancer.[3] The synthesis of novel derivatives aims to improve potency, selectivity, and pharmacokinetic properties, thereby enhancing their therapeutic index.[4]
This guide will cover the synthesis of various classes of cinnamaldehyde derivatives, including chalcones and hydroxylated analogues, providing detailed experimental procedures and quantitative data to facilitate further research and development in this area.
Synthetic Methodologies
The synthesis of cinnamaldehyde derivatives often involves classical organic reactions that are adaptable for the creation of diverse chemical libraries. Key methods include the Claisen-Schmidt condensation for chalcone synthesis and multi-step procedures for introducing functional groups onto the aromatic ring.
Synthesis of Cinnamaldehyde-Based Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities. The reaction involves the base-catalyzed condensation of an aromatic aldehyde (cinnamaldehyde) with a ketone.
-
Reactant Preparation: In a suitable flask, dissolve the ketone (1.0 equivalent) and cinnamaldehyde (1.0 equivalent) in ethanol or methanol.
-
Base Addition: While stirring the solution at room temperature (25°C), slowly add an aqueous solution of sodium hydroxide (NaOH) (e.g., 20-40%).
-
Reaction Monitoring: Stir the reaction mixture for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base, which will cause the crude product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Caption: Workflow for the synthesis of cinnamaldehyde-based chalcones.
Three-Step Synthesis of 2-Hydroxycinnamaldehyde
2-Hydroxycinnamaldehyde is a key derivative with demonstrated anticancer activity. Its synthesis from cinnamaldehyde involves a three-step process: nitration, reduction, and diazotization-hydrolysis.
Step 1: Nitration of Cinnamaldehyde to 2-Nitrocinnamaldehyde
-
To 11 g of cinnamaldehyde, add 45 mL of acetic anhydride.
-
Cool the mixture to 0-5 °C and add 3.6 mL of nitric acid, stirring continuously.
-
Add 5 mL of glacial acetic acid to the mixture and stir for 3-4 hours at the same temperature.
-
Stop the reaction and allow the mixture to incubate at room temperature.
-
Add 20% HCl until a yellow precipitate no longer forms.
-
Isolate the 2-nitrocinnamaldehyde product. The reported yield is approximately 26%.
Step 2: Reduction of 2-Nitrocinnamaldehyde to 2-Aminocinnamaldehyde
-
In a reaction vessel, combine the 2-nitrocinnamaldehyde from the previous step with iron powder (18.2 mmol) and ammonium chloride (NH₄Cl) as a catalyst.
-
Add a mixture of ethanol and water (9:1 ratio).
-
Heat the mixture under reflux in an inert atmosphere (e.g., N₂ gas) for 2 hours.
-
After the reaction is complete, filter the mixture to remove the solid iron residues and rinse with ethanol.
-
Evaporate the solvent to obtain 2-aminocinnamaldehyde.
Step 3: Diazotization and Hydrolysis to 2-Hydroxycinnamaldehyde
-
Dissolve 2-aminocinnamaldehyde (5 mmol) in concentrated sulfuric acid (H₂SO₄) (30 mmol).
-
Cool the mixture to 5 °C and add sodium nitrite (NaNO₂) (1.1 mmol). Stir for 1 hour.
-
Pour the mixture into a container with water and tetrahydrofuran (THF) and reflux.
-
Extract the product with ethyl acetate.
-
Dry the organic phase with anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent to obtain solid 2-hydroxycinnamaldehyde.
-
The product can be further purified by column chromatography.
Caption: Three-step synthesis of 2-hydroxycinnamaldehyde from cinnamaldehyde.
Quantitative Data
The biological activity and synthetic efficiency of cinnamaldehyde derivatives are critical parameters for their development as therapeutic agents. The following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Cinnamaldehyde Derivatives (IC₅₀ Values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cinnamaldehyde | Hep G2 (Liver Cancer) | 20.21 | |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | 58 µg/mL (24h) | |
| Cinnamaldehyde | HL-60 (Leukemia) | Not specified | |
| trans-Cinnamaldehyde | Jurkat (T-cell leukemia) | 0.057 | |
| trans-Cinnamaldehyde | U937 (Histiocytic lymphoma) | 0.076 | |
| Cinnamaldehyde-Chalcone derivative 3e | Caco-2 (Colorectal Cancer) | 32.19 ± 3.92 | |
| Dimeric cinnamaldehyde (2-piperazine derivative) | Human colon tumor cells | 0.6 - 10 |
Table 2: Spectroscopic Data for Cinnamaldehyde
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H NMR (Aldehyde) | 9.52 | d | 7.7 | |
| ¹H NMR (β-H) | 7.33 | d | 15.9 | |
| ¹H NMR (α-H) | 6.58 | dd | 15.9, 7.7 | |
| ¹H NMR (Aromatic) | 7.11 - 7.45 | m | - |
Signaling Pathways Modulated by Cinnamaldehyde Derivatives
Cinnamaldehyde and its derivatives exert their biological effects by modulating key intracellular signaling pathways that are crucial for cell survival, proliferation, and angiogenesis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. Cinnamaldehyde has been shown to promote angiogenesis by up-regulating this pathway.
References
The Emergence of Supercinnamaldehydes: A Technical Guide to their Pharmacological Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and safety profiles has led researchers to explore derivatives of well-characterized natural compounds. Within this landscape, a novel class of cinnamyl-based compounds, termed "supercinnamaldehydes," has emerged as a promising area of investigation. These synthetic analogues of cinnamaldehyde are being explored for their potent chemopreventive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the pharmacological effects of supercinnamaldehydes, detailing their mechanism of action, available quantitative data, and the experimental protocols used for their evaluation. It is important to note that "Supercinnamaldehyde" is not a standard chemical nomenclature but a term coined by researchers to describe a specific series of 1-methyl-3-(2-oxopropylidene)indolin-2-one derivatives and related compounds. This guide will synthesize the available data on these novel compounds and provide context by drawing on the extensive research conducted on their parent compound, cinnamaldehyde.
Pharmacological Effects of Supercinnamaldehydes
Supercinnamaldehydes have demonstrated significant potential in two primary therapeutic areas: cancer chemoprevention and inflammation modulation. These effects are intrinsically linked to their ability to modulate key cellular signaling pathways involved in cellular defense and inflammatory responses.
Chemopreventive Properties
The primary mechanism underlying the chemopreventive effects of supercinnamaldehydes is their potent induction of the Keap1/Nrf2/Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, which are known contributors to carcinogenesis.
Supercinnamaldehydes have been shown to be potent inducers of ARE-mediated gene expression. In an ARE-luciferase reporter gene assay using human embryonic kidney cells (HEK293), a lead this compound compound demonstrated an almost nine-fold induction of ARE transcriptional activity at a concentration of 20 µM. This was significantly more potent than the parent compound, trans-cinnamaldehyde (CA), which showed a six-fold induction at a higher concentration of 40 µM[1]. The induction of the Nrf2 pathway leads to the upregulation of a suite of cytoprotective phase 2 detoxifying and antioxidant enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from DNA damage.
Anti-inflammatory Properties
Chronic inflammation is a well-established driver of various pathologies, including cancer. Supercinnamaldehydes exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In studies using lipopolysaccharide (LPS)-stimulated mouse macrophage-like cells (RAW264.7), supercinnamaldehydes were found to be potent inhibitors of nitric oxide (NO) production, a key inflammatory mediator. The most potent this compound compound exhibited an IC50 value of 4.63 µM for NO inhibition, which is substantially lower than that of cinnamaldehyde (IC50 of 34.45 µM)[1]. Further investigations revealed that these compounds suppress the LPS-induced upregulation of iNOS and COX-2 proteins[1]. This inhibition of the NF-κB pathway underscores the potential of supercinnamaldehydes as therapeutic agents for inflammatory diseases.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of supercinnamaldehydes and the parent compound, cinnamaldehyde, the following tables summarize the available quantitative data.
Table 1: Chemopreventive Activity of Supercinnamaldehydes vs. Cinnamaldehyde
| Compound | Assay | Cell Line | Concentration | Fold Induction | Citation |
| This compound | ARE-luciferase reporter | HEK293 | 20 µM | ~9 | [1] |
| trans-Cinnamaldehyde (CA) | ARE-luciferase reporter | HEK293 | 40 µM | ~6 | [1] |
Table 2: Anti-inflammatory Activity of Supercinnamaldehydes vs. Cinnamaldehyde
| Compound | Assay | Cell Line | IC50 Value | Citation |
| Most Potent this compound | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 4.63 µM | |
| trans-Cinnamaldehyde (CA) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 34.45 µM |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of supercinnamaldehydes are underpinned by their interaction with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Keap1/Nrf2/ARE Signaling Pathway
Caption: Keap1/Nrf2/ARE pathway activation by this compound.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in the evaluation of supercinnamaldehydes.
ARE-Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the Nrf2/ARE signaling pathway.
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then transiently co-transfected with a firefly luciferase reporter plasmid under the control of an ARE-containing promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., supercinnamaldehydes, cinnamaldehyde).
-
A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
-
Luciferase Activity Measurement:
-
After treatment, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The results are expressed as fold induction relative to the vehicle control.
-
Nitric Oxide (NO) Production Assay
This assay measures the level of nitrite, a stable metabolite of NO, in the cell culture medium as an indicator of NO production by macrophages.
-
Cell Culture and Stimulation:
-
RAW264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. A control group without LPS is also included.
-
The plates are incubated for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540-550 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.
-
Immunoblotting (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, Nrf2, and components of the NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
The protein concentration of each sample is determined using a protein assay, such as the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., anti-iNOS, anti-COX-2, anti-Nrf2, anti-p-IκBα) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified using densitometry software and are often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
The initial findings on supercinnamaldehydes highlight their potential as a new class of chemopreventive and anti-inflammatory agents with superior potency compared to the parent compound, cinnamaldehyde. Their dual action on the Nrf2 and NF-κB pathways makes them particularly attractive candidates for further development. However, the current body of literature is still in its nascent stages. Future research should focus on:
-
Elucidation of Structure-Activity Relationships (SAR): A systematic synthesis and biological evaluation of a broader range of this compound analogues are needed to identify the key structural features responsible for their enhanced activity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of cancer and inflammatory diseases are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds.
-
Target Identification and Validation: While the effects on the Nrf2 and NF-κB pathways are established, further studies are required to identify the direct molecular targets of supercinnamaldehydes and to fully elucidate their mechanism of action.
References
Methodological & Application
Synthesis of Supercinnamaldehyde: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of Supercinnamaldehyde, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. This compound is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain and inflammation signaling pathways. This document outlines a detailed experimental procedure for its synthesis via a Knoevenagel condensation reaction. Furthermore, it summarizes the biological activity of this compound and the broader class of 3-alkenylidene-indolin-2-ones, including their potential as anticancer agents. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized with detailed diagrams. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, a derivative of the indolin-2-one scaffold, has garnered significant interest due to its potent activation of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-established target for the development of novel analgesics and anti-inflammatory agents. Activation of TRPA1 by agonists like this compound can evoke acute pain and neurogenic inflammation, making it a valuable tool for studying these physiological processes.
The synthesis of this compound is achieved through a Knoevenagel condensation, a reliable and efficient method for forming carbon-carbon double bonds. This reaction involves the condensation of an active methylene compound with a carbonyl group, in this case, the reaction between N-methylisatin and acetone. This application note provides a detailed, step-by-step protocol for this synthesis, along with data on the biological activity of the target compound.
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
This protocol is based on the established Knoevenagel condensation reaction between N-methylisatin and acetone.
Materials:
-
N-methylisatin
-
Acetone
-
Piperidine (or another suitable basic catalyst)
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylisatin (1.0 eq) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add an excess of acetone (10-20 eq) followed by a catalytic amount of piperidine (0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The formation of a new, more nonpolar spot indicates the product.
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent and excess acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 x 50 mL) to remove any remaining piperidine and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the pure product (a colored solid) and combine them. Remove the solvent under reduced pressure to yield this compound. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Starting Material | N-methylisatin |
| Reagent | Acetone |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~80°C) |
| Reaction Time | 4-6 hours |
| Purification Method | Column Chromatography |
Biological Activity of this compound and Related Compounds
| Compound | Biological Target/Assay | Activity (IC50 / EC50) | Cell Line | Reference |
| This compound | TRPA1 Activation | EC50: 0.8 µM | - | [1][2][3] |
| Cinnamaldehyde | Cytotoxicity | IC50: 20.572 ± 1.0 µM | HEK-293 | [4] |
| Cinnamaldehyde | Cytotoxicity | IC50: 22.354 ± 1.6 µM | DU145 | [4] |
| Cinnamaldehyde | Cytotoxicity | IC50: 13.901 ± 1.6 µM | SKBR-3 | |
| Cinnamaldehyde | Cytotoxicity | IC50: 21.840 ± 1.0 µM | HEPG2 | |
| Cinnamaldehyde-Chalcone Derivative (5n) | Cytotoxicity | IC50: 8.719 ± 1.8 µM | DU145 | |
| Cinnamaldehyde-Chalcone Derivative (5n) | Cytotoxicity | IC50: 7.689 µM | SKBR-3 | |
| Cinnamaldehyde-Chalcone Derivative (5n) | Cytotoxicity | IC50: 9.380 ± 1.6 µM | HEPG2 | |
| Indolin-2-one Derivative (1c) | Cytotoxicity | IC50: sub-micromolar | HCT-116 | |
| Indolin-2-one Derivative (1h) | Cytotoxicity | IC50: sub-micromolar | HCT-116 | |
| Indolin-2-one Derivative (1c) | Cytotoxicity | Potent Inhibition | MDA-MB-231 | |
| Indolin-2-one Derivative (2c) | Cytotoxicity | Potent Inhibition | MDA-MB-231 |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: TRPA1 signaling pathway activation.
Discussion
The synthesis of this compound via Knoevenagel condensation is a straightforward and efficient method, yielding the desired product in good purity after standard purification techniques. The reaction leverages the reactivity of the C3-carbonyl group of the isatin ring system towards the active methylene protons of acetone in the presence of a basic catalyst.
The biological activity of this compound as a potent TRPA1 activator underscores its utility as a pharmacological tool for studying pain and neuroinflammation. The activation of TRPA1 by electrophilic compounds like this compound is believed to occur through the covalent modification of cysteine residues within the ion channel, leading to channel opening and subsequent cellular responses.
While specific anticancer data for this compound is limited, the broader class of 3-alkenylidene-indolin-2-ones has shown significant promise as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines. The structurally related compound, cinnamaldehyde, has also been extensively studied for its anticancer properties. This suggests that this compound may also possess anticancer activity, warranting further investigation into its effects on cancer cell proliferation, apoptosis, and other cancer-related signaling pathways.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound, a valuable pharmacological tool for studying TRPA1-mediated signaling. The presented data on its biological activity, along with that of related compounds, highlights its potential for further investigation in the fields of pain research and oncology. The provided diagrams offer clear visual representations of the synthesis workflow and the primary signaling pathway associated with this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Supercinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde, also known by its IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one (CAS Number: 70351-51-8), is an analog of cinnamaldehyde and a known activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The TRPA1 channel is a nociceptor involved in pain, temperature, and mechanical stimuli sensing. As interest in TRPA1 modulators for therapeutic applications grows, robust and reliable analytical methods for the quantification of compounds like this compound in various matrices are essential for research and drug development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy. The provided methods are based on established analytical principles for similar compounds and serve as a comprehensive starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of organic molecules. This method offers high resolution, sensitivity, and specificity for the analysis of this compound.
Experimental Protocol
1.1.1. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.1.2. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
1.1.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
1.1.4. Sample Preparation
-
For Drug Substance: Accurately weigh a known amount of the this compound drug substance, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
1.1.5. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-7 min: 90-30% B, 7-10 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 324 nm (Primary), 260 nm (Secondary) |
| Run Time | 10 minutes |
Data Presentation: HPLC-UV Method Validation Parameters (Example)
The following table presents example validation parameters for the quantification of this compound by HPLC-UV. These values are illustrative and should be established during in-house method validation.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method offers excellent selectivity and sensitivity for this compound analysis.
Experimental Protocol
2.1.1. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2.1.2. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Standard laboratory glassware
2.1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.05 µg/mL to 50 µg/mL.
2.1.4. Sample Preparation
-
For Drug Substance: Accurately weigh a known amount of the this compound drug substance, dissolve it in ethyl acetate, and dilute to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 500 µL of ethyl acetate.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean vial for analysis.
-
2.1.5. GC-MS Conditions
| Parameter | Recommended Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions) |
Data Presentation: GC-MS Method Validation Parameters (Example)
The following table presents example validation parameters for the quantification of this compound by GC-MS. These values are illustrative and should be established during in-house method validation.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (%RSD) | < 5% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | High, based on mass spectral data |
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. Given that this compound has known absorbance maxima at 260 nm and 324 nm, this technique can be used for a quick estimation of its concentration in simple solutions.
Experimental Protocol
3.1.1. Instrumentation
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
3.1.2. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Methanol (spectroscopic grade)
-
Standard laboratory glassware
3.1.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
3.1.4. Sample Preparation
-
Dissolve the sample containing this compound in methanol and dilute to a concentration that falls within the linear range of the calibration curve.
3.1.5. Measurement Procedure
-
Set the spectrophotometer to measure absorbance at 324 nm.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration of the working standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: UV-Vis Spectroscopy Method Validation Parameters (Example)
The following table presents example validation parameters for the quantification of this compound by UV-Vis Spectroscopy. These values are illustrative and should be established during in-house method validation.
| Validation Parameter | Result |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 3% (Intra-day) |
| Accuracy (% Recovery) | 97 - 103% |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of TRPA1 channel activation by this compound.
Experimental Workflows
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for UV-Vis spectroscopic analysis of this compound.
Application Notes and Protocols for Cinnamaldehyde in Cell Culture Assays
Introduction
Cinnamaldehyde, the primary bioactive compound responsible for the characteristic flavor and aroma of cinnamon, has garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] It is a potent modulator of key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.[1][4] While the term "Supercinnamaldehyde" is not a standard scientific designation, it is sometimes associated with derivatives like alpha-hexylcinnamaldehyde. Due to the extensive body of research on cinnamaldehyde, these application notes will focus on this parent compound. The provided data and protocols will serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of cinnamaldehyde and related molecules in cell culture systems. The methodologies outlined here can be adapted for studying cinnamaldehyde derivatives, though compound-specific optimization is recommended.
Cinnamaldehyde has been shown to exert anti-inflammatory, antioxidant, and anti-cancer effects by modulating critical signaling cascades, including the Nrf2 and NF-κB pathways.
Data Presentation
Cytotoxicity of Cinnamaldehyde in Various Cancer Cell Lines
The cytotoxic effects of cinnamaldehyde have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, varies depending on the cell line and exposure duration.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HCT 116 | Colorectal Cancer | 12 | 16.7 | |
| HCT 116 | Colorectal Cancer | 24 | 13.5 | |
| HCT 116 | Colorectal Cancer | 48 | 18.9 | |
| HT-29 | Colorectal Cancer | 12 | 18.2 | |
| HT-29 | Colorectal Cancer | 24 | 16.3 | |
| HT-29 | Colorectal Cancer | 48 | 9.3 | |
| U87MG | Glioblastoma | Not Specified | 11.6 | |
| PC3 | Prostate Cancer | 24 | 12.5 |
Anti-inflammatory Effects of Cinnamaldehyde
Cinnamaldehyde has been demonstrated to inhibit the production of key pro-inflammatory mediators in a dose-dependent manner, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Cell Line | Stimulus | Treatment | Effect | Quantitative Change |
| RAW 264.7 | LPS | Cinnamaldehyde (50 µM) | Inhibition of NO, iNOS, COX-2 | Significant decrease in protein expression |
| Human OA Chondrocytes | LPS | Cinnamaldehyde (20 & 50 µM) | Inhibition of IL-1β, IL-6, TNF-α | Significantly decreased mRNA and protein levels |
| THP-1 Macrophages | LPS | Cinnamaldehyde (2.5 & 15 µM) | Inhibition of TNF-α and IL-6 | Significant reduction in cytokine secretion |
| J774A.1 Macrophages | LPS | Cinnamaldehyde | Suppression of IL-1β and Caspase-1 | Downregulated expression |
Signaling Pathways and Experimental Workflow
Modulation of the NF-κB Signaling Pathway
Cinnamaldehyde is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. It can block the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
References
Application Notes and Protocols for Activating TRPA1 Channels with Supercinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons that acts as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes. Its role in pain, neurogenic inflammation, and respiratory conditions makes it a significant target for therapeutic intervention. Supercinnamaldehyde has been identified as a potent activator of the TRPA1 channel, operating through covalent modification of cysteine residues within the channel protein.[1] This document provides detailed protocols for utilizing this compound to activate TRPA1 channels in a laboratory setting, focusing on in vitro cell-based assays.
Quantitative Data Summary
This compound is a highly effective agonist for the TRPA1 channel. The following table summarizes its potency.
| Compound | Agonist/Antagonist | Target | Organism | EC50 | Reference |
| This compound | Agonist | TRPA1 | Not Specified | 0.8 µM | [1] |
Experimental Protocols
This compound Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
In a sterile environment, such as a laminar flow hood, weigh out a precise amount of this compound powder.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM. For example, if the molecular weight of this compound is 146.19 g/mol , dissolve 1.46 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Cell Culture and Transfection for TRPA1 Expression
Objective: To culture Human Embryonic Kidney 293 (HEK293) cells and transiently transfect them with a plasmid encoding the human TRPA1 channel.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human TRPA1
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
One day prior to transfection, seed the HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, for each well, dilute 2.5 µg of the TRPA1 plasmid DNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
Add the 500 µL of the complex mixture to each well of the 6-well plate containing the HEK293 cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for the expression of the TRPA1 channel before proceeding with functional assays.
Calcium Imaging Assay for TRPA1 Activation
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in TRPA1-expressing HEK293 cells upon activation by this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
TRPA1-expressing HEK293 cells on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing (in mM): 154 NaCl, 4.7 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, 5.6 dextrose, adjusted to pH 7.4 with NaOH.[2]
-
This compound working solutions (prepared by diluting the stock solution in HBSS to final desired concentrations)
-
Fluorescence imaging system capable of ratiometric measurements (e.g., equipped with 340 nm and 380 nm excitation filters and a 510 nm emission filter).
Protocol:
-
Prepare a Fura-2 AM loading solution by adding Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS.
-
Wash the TRPA1-expressing HEK293 cells grown on coverslips once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for an additional 30 minutes.
-
Mount the coverslip onto the perfusion chamber of the fluorescence imaging system and continuously perfuse with HBSS.
-
Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Apply this compound at the desired concentration by switching the perfusion solution.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximal fluorescence response for data normalization.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents conducted by TRPA1 channels upon activation by this compound.
Materials:
-
TRPA1-expressing HEK293 cells
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular Solution (ECS) (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.
-
This compound working solutions.
Protocol:
-
Place a coverslip with TRPA1-expressing cells into the recording chamber on the microscope of the patch-clamp setup and perfuse with ECS.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) periodically to elicit currents and monitor the current-voltage (I-V) relationship.
-
Obtain a stable baseline recording.
-
Apply this compound by perfusing the recording chamber with ECS containing the desired concentration of the agonist.
-
Record the inward and outward currents activated by this compound.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
Signaling Pathway and Experimental Workflow Visualization
Caption: Signaling pathway of TRPA1 activation by this compound.
Caption: Experimental workflow for the calcium imaging assay.
Caption: Experimental workflow for the patch-clamp assay.
References
Application Notes and Protocols: Supercinnamaldehyde as a Tool for Studying Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using supercinnamaldehyde, a potent and specific activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, as a tool in research and drug discovery.
Introduction to this compound
This compound is an α,β-unsaturated aldehyde that serves as a powerful chemical probe for studying the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons, where it functions as a sensor for noxious stimuli, including pungent chemicals, cold temperatures, and inflammatory agents.[3][4][5] Due to its role in pain and inflammation, TRPA1 is a significant target in drug discovery. This compound's high potency and specific mechanism of action make it an invaluable tool for activating and characterizing TRPA1 channels in various experimental systems.
Mechanism of Action
This compound activates the TRPA1 ion channel through a mechanism of covalent modification. As a reactive electrophile, it forms covalent adducts with specific cysteine residues located within the cytoplasmic N-terminus of the channel protein. This modification induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, including Na⁺ and Ca²⁺, which depolarizes the cell membrane and triggers downstream signaling events. This irreversible activation mechanism is similar to that of other TRPA1 agonists like mustard oil and formaldehyde.
Quantitative Data for TRPA1 Agonists
The potency of ion channel modulators is typically quantified by their half-maximal effective concentration (EC₅₀) for agonists or half-maximal inhibitory concentration (IC₅₀) for antagonists. A lower value indicates higher potency.
| Compound | Target Channel | Action | Potency (EC₅₀) | Reference |
| This compound | TRPA1 | Agonist | 0.8 µM | |
| 4-Hydroxynonenal (4-HNE) | TRPA1 | Agonist | 13 µM | |
| Cinnamaldehyde | TRPA1 | Agonist | 100 µM - 1 mM (Effective concentrations) | |
| Capsaicin | TRPV1 | Agonist | Varies by system |
Application Note 1: Characterizing TRPA1 Activation with Patch-Clamp Electrophysiology
Patch-clamp is the gold-standard technique for studying ion channel activity with high fidelity, allowing for direct measurement of ionic currents across a cell membrane. The whole-cell configuration is commonly used to record the collective activity of all channels in a cell in response to a pharmacological agent like this compound.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol is adapted for cultured neurons or cell lines (e.g., HEK293) expressing TRPA1.
A. Solutions and Reagents:
-
External/Bath Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. Oxygenate by bubbling with 95% O₂ / 5% CO₂.
-
Internal/Pipette Solution: (Example) 140 mM KCl, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine, adjusted to pH 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C or -80°C. Final DMSO concentration in the bath solution should be <0.1%.
B. Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.
-
Cell Preparation: Plate cells on coverslips a few days prior to recording. Place a coverslip in the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF (~1.5 mL/min).
-
Obtaining a Gigaohm Seal: Approach a target cell with a pipette filled with internal solution while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (>1 GΩ) seal.
-
Establishing Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell interior.
-
Recording: Clamp the cell voltage at a holding potential of -60 mV or -70 mV. Record a stable baseline current for several minutes.
-
Compound Application: Perfuse the bath with aCSF containing the desired concentration of this compound (e.g., starting from the EC₅₀ of 0.8 µM).
-
Data Acquisition: Record the inward current elicited by this compound. Data can be used to construct a dose-response curve to confirm the EC₅₀ value.
Application Note 2: Measuring TRPA1-Mediated Calcium Influx
Calcium imaging is a high-throughput method to assess ion channel function by measuring changes in intracellular calcium concentration ([Ca²⁺]i). Activation of TRPA1 causes a significant influx of Ca²⁺, which can be visualized using fluorescent calcium indicators like Fura-2 AM.
Experimental Protocol: Fura-2 AM Calcium Imaging
This protocol is suitable for cell populations in a multi-well plate or on a coverslip.
A. Reagents and Materials:
-
Imaging Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Loading Solution: Dilute Fura-2 AM stock solution in imaging buffer to a final concentration of 2-5 µM.
-
This compound Working Solutions: Prepare serial dilutions in imaging buffer from the main stock.
B. Procedure:
-
Cell Plating: Plate cells on black-walled, clear-bottom 96-well plates or on glass coverslips.
-
Dye Loading: Wash cells once with imaging buffer. Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with imaging buffer to remove extracellular dye. Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.
-
Baseline Measurement: Place the plate or coverslip into the imaging system (e.g., a fluorescence microscope or plate reader). Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.
-
Compound Addition: Add this compound working solutions to the cells.
-
Response Measurement: Immediately begin recording the fluorescence ratio (F₃₄₀/F₃₈₀). An increase in this ratio indicates an increase in intracellular calcium.
-
Data Analysis: Quantify the peak change in the fluorescence ratio over baseline. These values can be used to determine the EC₅₀ of this compound.
Applications in Drug Discovery
This compound is a critical tool for the development of novel drugs targeting the TRPA1 channel.
-
Target Validation: It can be used to confirm the functional expression of TRPA1 in various cell types and tissues.
-
Assay Development: As a reliable and potent reference agonist, it is essential for developing and validating high-throughput screening (HTS) assays designed to find TRPA1 antagonists.
-
Mechanism of Action Studies: In competition assays, this compound can help elucidate the binding sites and mechanisms of novel TRPA1 modulators. For example, a compound that prevents this compound-induced activation may be an antagonist that either competes for the same cysteine residues or allosterically prevents channel opening.
By providing a robust method for activating TRPA1, this compound facilitates the screening and characterization of new therapeutic compounds for pain, inflammation, and other conditions where TRPA1 is implicated.
References
- 1. An Ion Channel Essential for Sensing Chemical Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO3− by the Porcine Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Supercinnamaldehyde for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde, also known by its chemical name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types, where it functions as a sensor for a variety of noxious stimuli, including pungent natural compounds, environmental irritants, and endogenous inflammatory mediators. The activation of TRPA1 is implicated in a range of physiological and pathophysiological processes, including pain, inflammation, and respiratory conditions.[2][3] As a TRPA1 agonist, this compound is a valuable tool for studying these processes in vivo.
These application notes provide a comprehensive overview of the formulation strategies and experimental protocols for the use of this compound in in vivo research, with a focus on oral administration. Due to the limited publicly available data on the specific in vivo formulation of this compound, this document also provides general protocols for the formulation of poorly water-soluble compounds for oral delivery.
Physicochemical Properties and Formulation Considerations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| CAS Number | 70351-51-8 | |
| Appearance | Not specified in literature | - |
| Solubility | Likely poorly soluble in water | Inferred from structure |
| Storage | Store at -20°C for 1 month or -80°C for 6 months (stock solution) |
Recommended Formulation Strategies for Oral Administration
Given the presumed low aqueous solubility of this compound, several formulation approaches can be employed to improve its oral bioavailability for in vivo studies. The choice of formulation will depend on the specific experimental requirements, including the desired dose, dosing volume, and the animal model.
1. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Lipid-based formulations are a highly effective approach for enhancing the oral absorption of poorly water-soluble compounds. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for dissolution and absorption.
2. Suspension Formulations
A simple approach is to prepare a suspension of this compound in an aqueous vehicle containing a suspending agent and a wetting agent. This method is suitable for initial screening studies but may result in variable absorption.
3. Solid Dispersions
Solid dispersions involve dispersing the drug in a solid matrix, often a polymer, to improve its dissolution rate. This can be achieved through methods like solvent evaporation or melt extrusion.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for preparing a SEDDS formulation. The specific components and their ratios should be optimized based on the physicochemical properties of this compound and the desired formulation characteristics.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ PG, Maisine® CC)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most appropriate excipients.
-
Excipient Selection: Choose an oil, surfactant, and co-solvent system in which this compound exhibits good solubility.
-
Formulation Preparation: a. Weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial. b. Add the predetermined amount of this compound to the excipient mixture. c. Gently heat the mixture (if necessary) and stir using a magnetic stirrer until a clear, homogenous solution is obtained.
-
Characterization (Optional but Recommended): a. Assess the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of an emulsion. b. Measure the droplet size of the resulting emulsion using dynamic light scattering.
Protocol 2: Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a simple suspension for oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in water)
-
Wetting agent (e.g., 0.1% w/v Tween® 80)
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Magnetic stirrer
Procedure:
-
Milling (Optional): If the this compound powder has a large particle size, reduce it by milling to improve dissolution.
-
Wetting: In a mortar, add a small amount of the wetting agent to the this compound powder and triturate to form a uniform paste.
-
Suspension: Gradually add the vehicle to the paste while continuously triturating to form a smooth suspension.
-
Volume Adjustment: Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume.
-
Homogenization: Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure uniformity. Keep the suspension stirring during dosing to prevent settling.
Protocol 3: In Vivo Administration via Oral Gavage
This protocol outlines the standard procedure for administering a formulation to a rodent via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (stainless steel or flexible)
-
Syringe
-
Animal restraint device (if necessary)
Procedure:
-
Animal Handling: Gently restrain the animal to prevent movement and ensure its head and body are in a straight line.
-
Gavage Needle Insertion: Measure the correct insertion length of the gavage needle (from the tip of the nose to the last rib). Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation from the syringe.
-
Needle Removal: Gently withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress after the procedure.
Mechanism of Action and Signaling Pathways
This compound is a potent and specific activator of the TRPA1 ion channel. It is believed to activate TRPA1 through the covalent modification of cysteine residues within the channel protein. The activation of TRPA1 on nociceptive sensory neurons leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials. This signaling cascade is responsible for the sensation of pain and the release of neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which contribute to neurogenic inflammation.
Figure 1. Signaling pathway of TRPA1 activation by this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study investigating the effects of orally administered this compound is outlined below.
Figure 2. General workflow for in vivo studies with this compound.
Quantitative Data Summary
Currently, there is a lack of publicly available in vivo pharmacokinetic data for this compound. Researchers are encouraged to perform pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and bioavailability for their specific formulations and animal models.
Table 2: In Vitro and Ex Vivo Activity of this compound
| Parameter | Value | System | Source |
| EC₅₀ for TRPA1 activation | 0.8 µM | - | |
| CGRP Release (1 µM) | ~9% increase vs. vehicle | Mouse Trigeminal Ganglion | |
| CGRP Release (10 µM) | ~51% increase vs. vehicle | Mouse Trigeminal Ganglion | |
| CGRP Release (100 µM) | ~69% increase vs. vehicle | Mouse Trigeminal Ganglion | |
| IC₅₀ of BI01305834 (TRPA1 antagonist) against 5 µM this compound | 40 nM | Recombinant guinea pig TRPA1 in HEK cells |
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of TRPA1-mediated biological processes. Due to its presumed poor water solubility, appropriate formulation is essential for achieving adequate oral bioavailability. The formulation strategies and experimental protocols provided in these application notes offer a starting point for researchers. It is crucial to tailor the formulation and experimental design to the specific research question and animal model, and to conduct appropriate validation studies. Further research is needed to establish the in vivo pharmacokinetic profile of this compound to better inform dosing regimens and the interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting TRPA1 ion channel reduces loss of cutaneous nerve fiber function in diabetic animals: sustained activation of the TRPA1 channel contributes to the pathogenesis of peripheral diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Spectroscopic Characterization of Supercinnamaldehyde
Abstract
This document provides a detailed guide for the spectroscopic characterization of Supercinnamaldehyde, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of structurally related compounds and known spectroscopic principles for its constituent functional groups. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic organic compound featuring a substituted indolin-2-one core. Its structure incorporates several key functional groups, including a lactam, an α,β-unsaturated ketone, and an N-methylated aromatic system. This extended conjugation is expected to give rise to distinct spectroscopic features. Understanding these characteristics is crucial for confirming the identity, purity, and structure of the molecule in research and development settings. This application note serves as a practical guide to obtaining and interpreting the key spectroscopic data for this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on analogous compounds and functional group analysis.
UV-Visible Spectroscopy
The extended π-conjugated system in this compound is expected to result in strong absorption in the UV-Vis region. The primary absorption is likely due to π → π* transitions.
| Parameter | Expected Value | Attribution |
| λmax (nm) | 250 - 400 nm | Extended conjugation of the indolin-2-one chromophore. |
Table 1: Predicted UV-Vis Absorption Data for this compound.
FT-IR Spectroscopy
The FT-IR spectrum will be characterized by the vibrational modes of its key functional groups.
| Functional Group | Expected Absorption (cm-1) | Vibrational Mode |
| Lactam Carbonyl (C=O) | 1710 - 1680 | C=O Stretch |
| α,β-Unsaturated Ketone (C=O) | 1685 - 1665 | C=O Stretch |
| Alkene (C=C) | 1650 - 1600 | C=C Stretch |
| Aromatic C=C | 1600 - 1450 | C=C Stretch (in-ring) |
| C-N Stretch | 1300 - 1200 | C-N Stretch |
| Aromatic C-H Bend | 900 - 675 | C-H "oop" |
Table 2: Predicted FT-IR Absorption Frequencies for this compound.
1H NMR Spectroscopy
The 1H NMR spectrum will provide information on the electronic environment of the protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| Vinyl Protons (C=CH) | 6.0 - 7.5 | Doublet/Multiplet |
| N-Methyl Protons (N-CH3) | 3.0 - 3.5 | Singlet |
| Ketone Methyl Protons (CO-CH3) | 2.0 - 2.5 | Singlet |
Table 3: Predicted 1H NMR Chemical Shifts for this compound.
13C NMR Spectroscopy
The 13C NMR spectrum will identify all unique carbon environments in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 195 - 210 |
| Lactam Carbonyl (C=O) | 170 - 180 |
| Aromatic Carbons | 110 - 150 |
| Vinyl Carbons (C=C) | 120 - 150 |
| N-Methyl Carbon (N-CH3) | 25 - 35 |
| Ketone Methyl Carbon (CO-CH3) | 20 - 30 |
Table 4: Predicted 13C NMR Chemical Shifts for this compound.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| Parameter | Expected Value (m/z) | Attribution |
| Molecular Ion [M]+• | 201.08 | C12H11NO2 |
| Key Fragment | 158 | Loss of acetyl group (•COCH3) |
| Key Fragment | 130 | Loss of •COCH3 and CO from the lactam ring. |
Table 5: Predicted Mass Spectrometry Data for this compound.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
UV-Vis Spectroscopy Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a 10 mL volumetric flask to create a stock solution.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.
-
-
Data Acquisition:
-
Use matched quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the diluted sample solution.
-
Record a baseline spectrum with the solvent-filled cuvettes in both beams.
-
Acquire the sample spectrum over a range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
FT-IR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm-1.
-
Process the resulting spectrum by performing a background subtraction.
-
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although referencing to the residual solvent peak is more common.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (1H NMR):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H spectrum using standard parameters. A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
-
-
Data Acquisition (13C NMR):
-
Using the same sample, acquire the 13C spectrum with proton decoupling.
-
A larger number of scans will be required due to the lower natural abundance of 13C.
-
Process the data similarly to the 1H spectrum.
-
Mass Spectrometry Protocol
-
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
-
Sample Preparation (Direct Insertion Probe):
-
Place a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
-
Data Acquisition:
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Bombard the gaseous sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-400).
-
Record the mass spectrum.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This application note provides a comprehensive framework for the spectroscopic characterization of this compound. By utilizing the predicted data from analogous structures and the detailed experimental protocols for UV-Vis, FT-IR, NMR, and Mass Spectrometry, researchers can effectively identify and characterize this molecule. The provided workflow offers a systematic approach to ensure thorough analysis and confident structural elucidation.
Application Notes and Protocols for Supercinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercinnamaldehyde, with the chemical name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in sensing a wide variety of noxious and inflammatory stimuli. The activation of TRPA1 by agonists like this compound leads to an influx of cations, predominantly Ca2+, which triggers downstream signaling events. This makes this compound a valuable tool for studying pain, inflammation, and other physiological and pathophysiological processes involving TRPA1 activation.
These application notes provide detailed protocols for the proper handling, storage, and use of this compound in a laboratory setting, with a focus on its application as a TRPA1 activator.
Physicochemical and Hazard Information
A summary of the key physicochemical properties and hazard information for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | PubChem |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem |
| Molecular Weight | 201.22 g/mol | PubChem |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | PubChem |
| Precautionary Statements | Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. | PubChem |
Handling and Personal Protective Equipment (PPE)
Due to its irritant properties, appropriate personal protective equipment should be worn at all times when handling this compound.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Storage Condition | Shelf Life |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| Stock Solution in Solvent at -80°C | 6 months |
| Stock Solution in Solvent at -20°C | 1 month |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Forced Degradation Stability
Solubility
The solubility of this compound in common laboratory solvents has not been quantitatively reported in publicly available literature. Based on its chemical structure, it is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility is expected to be low. It is strongly recommended to experimentally determine the solubility in the desired solvent before preparing stock solutions. A general protocol for solubility determination is provided below.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container.
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, provided the compound is not heat-sensitive.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for TRPA1 Activation Assay using Calcium Imaging
This protocol describes a cell-based assay to measure the activation of TRPA1 by this compound using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPA1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Positive control (e.g., Allyl isothiocyanate - AITC)
-
Vehicle control (e.g., DMSO)
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed the TRPA1-expressing cells into poly-D-lysine coated 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate at 37°C in a CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the cell culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the loading buffer and wash the cells three times with HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS from the stock solution. Also, prepare solutions for the positive and vehicle controls.
-
Place the plate in the fluorescence microplate reader or on the microscope stage.
-
Record the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Add the this compound dilutions, positive control, or vehicle control to the respective wells.
-
Immediately begin recording the fluorescence intensity at appropriate intervals (e.g., every 5 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response by dividing ΔF by the baseline fluorescence (ΔF/F₀).
-
Plot the normalized fluorescence against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
TRPA1 Signaling Pathway
The activation of the TRPA1 channel by this compound leads to an influx of calcium ions, which acts as a second messenger to initiate various downstream cellular responses.
Experimental Workflow: Calcium Imaging Assay
The following diagram illustrates the key steps in the calcium imaging assay to assess TRPA1 activation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Supercinnamaldehyde Reaction Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing supercinnamaldehyde reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: this compound is typically synthesized via a crossed-aldol condensation reaction. This involves the base- or acid-catalyzed reaction between a substituted benzaldehyde and a longer-chain aldehyde or ketone, followed by a dehydration step to form the characteristic α,β-unsaturated aldehyde structure. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.
Q2: What are the critical parameters to control in a this compound synthesis?
A2: The most critical parameters that influence the outcome of a this compound synthesis are:
-
Catalyst: Type (e.g., NaOH, KOH, acid catalyst) and concentration.
-
Solvent: Polarity and aprotic/protic nature can significantly affect reaction rates and equilibria.
-
Temperature: Controls the rate of both the addition and dehydration steps. Higher temperatures generally favor the condensation product.
-
Reactant Stoichiometry: The molar ratio of the aldehyde and ketone can influence selectivity and minimize side reactions.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side product formation.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, or reaction time may not be ideal.
-
Solution: Systematically vary one parameter at a time to determine the optimal conditions. A Design of Experiments (DoE) approach can be highly effective.
Table 1: Effect of Reaction Parameters on Yield
-
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | 25°C | 35 | 50°C | 65 |
| Solvent | Ethanol | 45 | THF | 70 |
| Catalyst Conc. | 0.1 M NaOH | 50 | 0.5 M NaOH | 75 |
| Reaction Time | 2 hours | 40 | 6 hours | 80 |
-
Inactive or Insufficient Catalyst: The base or acid catalyst may have degraded or been used in an insufficient amount.
-
Solution: Use a fresh batch of catalyst and consider increasing the catalyst loading.
-
-
Impure Reactants or Solvents: Impurities in the starting materials or solvent can inhibit the reaction.
-
Solution: Ensure the purity of your reactants and use dry, high-purity solvents.
-
-
Inefficient Workup or Purification: Significant product loss can occur during extraction, washing, or chromatography.
-
Solution: Review your workup procedure. Ensure the pH is appropriate during extraction and use a suitable solvent system for chromatography to minimize product loss.
-
Issue 2: Formation of Multiple Products (Side Reactions)
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity for this compound?
A: The formation of side products in a crossed-aldol condensation is often due to self-condensation of the enolizable reactant or other competing reactions.
Signaling Pathway of Aldol Condensation and Side Reactions
Caption: Reaction pathway showing desired product and side product formation.
Strategies to Improve Selectivity:
-
Use a Non-Enolizable Aldehyde: One of the carbonyl partners (the substituted benzaldehyde) should not have α-hydrogens, preventing it from forming an enolate and undergoing self-condensation.
-
Slow Addition of the Enolizable Component: Slowly adding the enolizable aldehyde/ketone to a mixture of the non-enolizable aldehyde and the base can minimize its concentration at any given time, thus reducing the rate of self-condensation.
-
Pre-formation of the Enolate: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the complete conversion of the enolizable component to its enolate before the addition of the electrophilic aldehyde. This provides greater control over the reaction.
Table 2: Effect of Addition Method on Product Selectivity
| Addition Method | Desired Product (%) | Self-Condensation Product (%) |
| All reactants mixed at once | 60 | 40 |
| Slow addition of enolizable reactant | 85 | 15 |
| Pre-formation of enolate with LDA | 95 | <5 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq) and the enolizable aldehyde/ketone (1.1 eq) in a suitable solvent (e.g., ethanol, THF).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add an aqueous solution of the base catalyst (e.g., 10% NaOH) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench by adding dilute HCl until the solution is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Design of Experiments (DoE) for Optimization
-
Factor Identification: Identify the key reaction parameters to optimize (e.g., temperature, catalyst concentration, reaction time).
-
Level Definition: For each parameter, define a high and low level for investigation.
-
Experimental Design: Create a factorial design matrix that outlines the set of experiments to be performed.
-
Execution: Run the experiments as defined in the matrix, ensuring consistency in setup and workup.
-
Analysis: Analyze the yield for each run to determine the main effects and interactions of the parameters. This will reveal the optimal conditions.
Experimental Workflow for DoE
Caption: Workflow for reaction optimization using Design of Experiments.
Troubleshooting Supercinnamaldehyde synthesis impurities
Welcome to the technical support center for the synthesis of Supercinnamaldehyde, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically synthesized via a base-catalyzed Aldol condensation reaction. The most probable pathway involves the reaction of 1-methyl-2-oxindole with a pyruvate derivative, such as pyruvaldehyde (methylglyoxal), in the presence of a base like sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol.
Q2: What are the most common impurities I might encounter?
A2: The most common impurities include unreacted starting materials (1-methyl-2-oxindole and the pyruvate source), the aldol addition product (a β-hydroxy ketone that has not dehydrated to form the final α,β-unsaturated product), and self-condensation products of the pyruvate source.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification techniques for this compound?
A4: The primary purification method for the crude solid product is recrystallization.[1] A suitable solvent or solvent mixture (e.g., ethanol, toluene, or a mixture like ethanol/acetone) should be determined through small-scale solubility tests.[1] Column chromatography is another effective technique for separating the desired product from impurities with different polarities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The base may be old, inactive, or used in an insufficient amount. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Starting Materials: Reactants may be impure or degraded. | 1. Use a fresh batch of base (e.g., NaOH, KOH) and ensure the correct stoichiometry. 2. Gently heat the reaction mixture, for instance, using a steam bath, to facilitate the condensation and subsequent dehydration.[1] 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Presence of a Major Byproduct with a Higher Polarity than the Product | 1. Incomplete Dehydration: The intermediate aldol addition product (β-hydroxy ketone) has not fully dehydrated to the final α,β-unsaturated ketone. | 1. Increase the reaction time or temperature to promote dehydration.[1] 2. Ensure a sufficient concentration of the base is present, as it catalyzes both the condensation and dehydration steps. |
| Multiple Spots on TLC/Multiple Peaks in HPLC/GC-MS | 1. Self-Condensation of the Pyruvate Source: The pyruvate derivative may react with itself. 2. Side Reactions: Other unforeseen side reactions may be occurring. | 1. Slowly add the pyruvate source to the reaction mixture containing 1-methyl-2-oxindole and the base to minimize its self-condensation. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to favor the desired product formation. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization. | 1. Attempt to purify the oil using column chromatography to remove impurities before attempting recrystallization again. 2. Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system.[1] |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on the general principles of the Aldol condensation for producing 3-substituted-2-indolones.
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-oxindole in ethanol.
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Addition of Base: Add an aqueous solution of sodium hydroxide to the flask and stir the mixture.
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Addition of Pyruvate Source: Slowly add an equimolar amount of pyruvaldehyde (or a suitable derivative) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC. If the reaction is sluggish, gentle heating can be applied.
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Isolation of Crude Product: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold ethanol. A final wash with a dilute acetic acid solution followed by water can help neutralize any remaining base.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain pure this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following provides a general HPLC method that can be adapted for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound) |
| Column Temperature | 30 °C |
Note: This method should be validated for linearity, accuracy, and precision for quantitative analysis.
Visualizations
Troubleshooting Workflow for Impurity Analysis
Caption: A workflow for analyzing and addressing impurities post-synthesis.
Logical Decision Tree for Purification Method Selection
Caption: A decision tree for choosing the appropriate purification method.
References
Technical Support Center: Supercinnamaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Supercinnamaldehyde, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indolin-2-one.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via the Knoevenagel condensation of 1-methylisatin and acetone.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthesis route is a Knoevenagel condensation, which is a base-catalyzed reaction between a carbonyl compound (1-methylisatin) and an active methylene compound (acetone). Here are common causes for low yields and corresponding troubleshooting steps:
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). The reaction of isatin with acetone can be slow, and historic protocols suggest long reaction times may be necessary.
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Reversible Aldol Addition: The initial aldol-type addition of acetone to 1-methylisatin is reversible. The intermediate, 3-acetonyl-3-hydroxy-1-methylindolin-2-one, can revert to the starting materials.
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Solution: Ensure conditions favor the subsequent dehydration step. This can be achieved by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent forms an azeotrope with water.
-
-
Suboptimal Catalyst: The choice and concentration of the base catalyst are crucial. While weak bases are generally used to avoid self-condensation of the ketone, the catalyst may not be active enough.[1][2]
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Solution: Experiment with different weak amine bases such as piperidine or piperidinium acetate, which have been shown to be effective in Knoevenagel condensations of isatins.[3] The original synthesis by Braude and Lindwall used diethylamine. Modern approaches often utilize catalysts like molecular iodine or sulfonic acid functionalized silica, which may offer higher yields.
-
-
Self-Condensation of Acetone: Although less likely with a weak base, acetone can undergo self-condensation, reducing the amount available to react with 1-methylisatin.
-
Solution: Use a weak base and maintain a controlled temperature. Adding the acetone slowly to the reaction mixture can also minimize this side reaction.[1]
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-
Inefficient Dehydration: The conversion of the aldol adduct to the final α,β-unsaturated product (this compound) involves the elimination of water. If this step is inefficient, the intermediate will be the predominant product.
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Solution: Acidic workup or the use of a dehydrating agent can facilitate this step. Some catalytic systems, particularly acidic ones, can promote dehydration.
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Q2: I am observing a significant amount of a byproduct that is not my desired this compound. How can I identify and minimize it?
A2: The most likely byproduct is the intermediate aldol adduct, 3-acetonyl-3-hydroxy-1-methylindolin-2-one. This occurs when the dehydration step is incomplete.
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Identification: This intermediate will have a different Rf value on a TLC plate compared to the starting materials and the final product. It will also have a different melting point and spectroscopic profile (e.g., presence of a hydroxyl group in the IR and NMR spectra).
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Minimization: To promote the formation of this compound, ensure the complete removal of water formed during the reaction. Techniques like azeotropic distillation can be effective.[4] Alternatively, modifying the workup to include a mild acid wash can help dehydrate the intermediate.
Another potential side reaction, though less common with weak bases, is the self-condensation of acetone. This can be minimized by controlling the reaction temperature and the rate of addition of acetone.
Q3: What is the optimal catalyst and solvent system for the synthesis of this compound?
A3: The optimal system can depend on the desired balance of reaction time, yield, and environmental impact.
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Traditional Method: The original synthesis utilized diethylamine as a catalyst in a solvent like ethanol. This method has proven effective but may require longer reaction times.
-
Modern Alternatives: More recent studies on Knoevenagel condensations of isatins have explored various catalysts and solvents that can offer improved yields and shorter reaction times. These include:
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Piperidinium acetate in water: This offers a greener alternative to organic solvents.
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Molecular Iodine: A mild and efficient catalyst for this transformation.
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Sulfonic acid functionalized silica (SBA-Pr-SO3H): A solid acid catalyst that can be easily recovered and reused, offering excellent yields in an aqueous medium.
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Solvent-free conditions: Some Knoevenagel condensations can be performed by grinding the reactants together, sometimes with a catalyst, which is a highly environmentally friendly approach.
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The choice of solvent can also influence the reaction. While polar aprotic solvents like DMF have been used, greener options like ethanol or even water are often viable and preferred.
Q4: How can I effectively purify the crude this compound product?
A4: Purification of 3-alkylidene-2-indolone derivatives like this compound is typically achieved through recrystallization or column chromatography.
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Recrystallization: This is often the preferred method for obtaining highly pure crystalline products. A suitable solvent system should be chosen where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing indolone derivatives.
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Column Chromatography: If recrystallization does not provide sufficient purity, or if there are multiple closely related byproducts, silica gel column chromatography is a powerful purification technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components. The progress of the separation can be monitored by TLC.
Data Presentation: Impact of Reaction Conditions on Yield
| Starting Material (Isatin Derivative) | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methylisatin | Acetone | Diethylamine | Ethanol | Reflux | Not specified | 57 | (Braude & Lindwall, 1933) |
| Isatin | Malononitrile | Piperidinium acetate | Water | 100 | 0.5 | >90 | |
| Isatin | Ethyl Cyanoacetate | Piperidinium acetate | Water | 100 | 0.5 | >90 | |
| Isatins | Malononitrile/Ethyl Cyanoacetate | SBA-Pr-SO3H | Water | Reflux | 0.25-0.5 | 92-98 | |
| Substituted Isatins | Malononitrile | Water (grinding) | Room Temp | 0.25 | 89-99 | ||
| Oxindole & Aldehyde | - | Piperidine | Ethanol | 110 (Microwave) | 0.5 | Not specified |
Experimental Protocols
Classical Protocol for the Synthesis of (3E)-1-methyl-3-(2-oxopropylidene)indolin-2-one (this compound)
Adapted from Braude and Lindwall, J. Am. Chem. Soc. 1933, 55, 1, 325-327.
Materials:
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1-Methylisatin
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Acetone (anhydrous)
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Diethylamine
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Ethanol
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Hydrochloric acid (dilute)
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Sodium bicarbonate solution (saturated)
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylisatin (1 equivalent) in a minimal amount of warm ethanol.
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Add a large excess of anhydrous acetone (e.g., 10-20 equivalents).
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Add a catalytic amount of diethylamine (e.g., 0.1 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the ethanol and excess acetone under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield the pure this compound as a colored solid.
Visualizations
Caption: Knoevenagel condensation mechanism for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Relationship between reaction parameters and outcomes.
References
Overcoming solubility issues with Supercinnamaldehyde
An important note on "Supercinnamaldehyde": Publicly available data on the solubility of this compound, identified as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one[1], is limited. The following guide uses cinnamaldehyde and its derivatives as a well-documented model for a hydrophobic aldehyde. The principles and techniques described for enhancing solubility are broadly applicable to poorly water-soluble compounds and can be adapted for your work with this compound.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This guide provides solutions to common solubility challenges encountered when working with this compound and similar hydrophobic compounds in a research setting.
Q1: Why is my this compound compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: This is a common issue for hydrophobic (lipophilic) compounds. This compound, like cinnamaldehyde, has poor water solubility because its molecular structure is predominantly non-polar.[2][3] Aqueous solutions, such as buffers and cell culture media, are highly polar and cannot effectively solvate non-polar molecules, leading to precipitation. The solubility of trans-cinnamaldehyde in water is very low, approximately 1.1 g/L at 20°C.[3]
Key factors contributing to precipitation include:
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Low Aqueous Solubility: The intrinsic property of the compound.
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Concentration: Exceeding the maximum solubility limit in the final solution.
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Solvent Shock: Adding a concentrated stock solution (e.g., in 100% DMSO) too quickly to the aqueous medium without sufficient mixing can cause the compound to crash out of solution.
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Temperature: Changes in temperature can affect solubility.[4]
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pH: The pH of the medium can influence the solubility of ionizable compounds.
Q2: What are the recommended solvents for preparing a high-concentration stock solution of this compound?
A2: To begin, a high-concentration stock solution should be prepared using a water-miscible organic solvent in which the compound is freely soluble. Cinnamaldehyde is reported to be soluble in several organic solvents.
Table 1: Solubility of Cinnamaldehyde in Common Laboratory Solvents
| Solvent | Solubility | Recommended Use | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Primary choice for stock solutions for in vitro biological assays. | |
| Ethanol | Miscible / Soluble | Good for stock solutions; may have biological effects at higher concentrations. | |
| Chloroform | Soluble | Not suitable for biological experiments due to high toxicity. | |
| Diethyl Ether | Soluble | Not suitable for biological experiments due to high volatility and toxicity. | |
| Water | Slightly / Limited | Not suitable for high-concentration stock solutions. |
For most biological applications, 100% DMSO is the recommended solvent for creating a stock solution.
Q3: How can I increase the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to increase the aqueous solubility of hydrophobic compounds. The choice of method depends on the experimental context (e.g., in vitro vs. in vivo) and the required final concentration.
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages | Reference(s) |
| Co-solvents | Reduces the polarity of the aqueous solvent system. | Simple to implement for initial experiments. | The organic solvent can be toxic to cells, typically limited to <0.5% final concentration. | |
| Cyclodextrins | Encapsulates the hydrophobic molecule within its core, presenting a hydrophilic exterior. | Significantly increases aqueous solubility; can improve stability. Biocompatible. | Requires optimization of the molar ratio; may alter compound bioavailability. | |
| Detergents/Surfactants | Forms micelles that encapsulate the hydrophobic compound above the critical micelle concentration (CMC). | Effective at low concentrations. | Can disrupt cell membranes and interfere with certain assays. | |
| Nanoparticle Formulation | Encapsulates the drug in carriers like liposomes or polymeric nanoparticles, or creates a sub-micron emulsion. | Improves solubility, stability, and can enhance bioavailability for in vivo use. | More complex preparation and characterization required. |
Below is a troubleshooting workflow to help you decide which method to use.
Q4: I'm concerned about non-specific binding of my hydrophobic compound. How can I minimize this?
A4: Hydrophobic compounds tend to adsorb to surfaces like plastic tubes and pipette tips, a phenomenon known as non-specific binding. This can reduce the effective concentration of your compound in solution. To minimize this:
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Use Low-Binding Tubes: Utilize siliconized or low-protein-binding microcentrifuge tubes and pipette tips.
-
Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your buffers can help prevent surface adsorption.
-
Prepare Solutions Fresh: Avoid long-term storage of dilute aqueous solutions, as the compound may precipitate or adsorb to surfaces over time.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound using an organic co-solvent for subsequent dilution in aqueous media.
Materials:
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This compound powder
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100% Dimethyl Sulfoxide (DMSO), sterile
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Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the target high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If dissolution is difficult, briefly sonicate the tube in a water bath.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a water-soluble inclusion complex of this compound for use in biological assays. Studies have shown that cyclodextrins dramatically increase the water solubility of cinnamaldehyde.
Materials:
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This compound powder
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2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Aqueous buffer (e.g., PBS, cell culture medium)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in your desired aqueous buffer (e.g., a 45% w/v solution). Stir until the HP-β-CD is completely dissolved.
-
Complexation: Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically.
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Incubation: Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
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Separation: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.
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Collection and Sterilization: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. For sterile applications, filter the supernatant through a 0.22 µm filter.
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Quantification: The final concentration of the solubilized compound should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.
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Use in Experiments: The resulting solution can be used directly in experiments or diluted further as needed.
Signaling Pathway Context
Cinnamaldehyde and its derivatives are known to modulate several key cellular signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation. A common target is the PI3K/AKT pathway , which is crucial for cell survival and growth. Understanding how to effectively deliver your compound into solution is the first step to accurately studying its effects on these pathways.
References
Technical Support Center: Stabilizing Supercinnamaldehyde in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with supercinnamaldehyde. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when formulating this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
Q2: How can I improve the aqueous solubility and stability of this compound?
Several encapsulation and formulation strategies can be employed to enhance the solubility and stability of this compound in aqueous media. These include:
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Nanoemulsions: Creating an oil-in-water nanoemulsion with a food-grade stabilizer like Tween 80 can significantly improve the dispersibility and stability of cinnamaldehyde-like compounds in aqueous solutions.[1]
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Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can form water-soluble inclusion complexes. This not only enhances solubility but also protects the molecule from degradation.
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Nanoparticle Encapsulation: Loading this compound into biopolymer nanoparticles, such as those made from whey protein isolate and chondroitin sulfate, can improve its stability in various pH and ionic strength conditions.
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Liposomal Encapsulation: Liposomes can encapsulate both hydrophilic and hydrophobic compounds, offering a versatile delivery system to improve the stability of this compound in aqueous environments.
Q3: My this compound solution is changing color and losing efficacy over time. What is happening?
This is likely due to the degradation of this compound. The aldehyde group and conjugated double bonds in the cinnamaldehyde structure make it susceptible to oxidation, especially when exposed to air, light, and heat. This oxidation can lead to the formation of less active or inactive byproducts, resulting in a change in appearance and loss of potency.
Q4: What are the best storage conditions for aqueous solutions of this compound?
To minimize degradation, aqueous solutions of this compound should be stored in tightly sealed, airtight containers to prevent exposure to atmospheric oxygen. They should also be protected from light by using amber or opaque containers. For long-term storage, refrigeration at 4°C is recommended. For stock solutions, especially in organic solvents like DMSO, storage at -20°C or -80°C in small, single-use aliquots is advisable to minimize freeze-thaw cycles.
Q5: Can I use antioxidants to prevent the degradation of this compound?
While antioxidants can be used to mitigate oxidation, their effectiveness may be limited under certain conditions, such as elevated temperatures. Encapsulation methods, like forming inclusion complexes with cyclodextrins, are often a more robust strategy for protecting this compound from environmental factors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | - Prepare a nanoemulsion using a high-pressure homogenizer with a suitable surfactant (e.g., Tween 80). - Formulate with cyclodextrins to create a water-soluble inclusion complex. - Encapsulate within nanoparticles or liposomes. |
| Cloudiness or phase separation in the solution | Instability of the formulation (e.g., nanoemulsion coalescence). | - Optimize the concentration of the stabilizer (e.g., surfactant). - Reduce the droplet size of the nanoemulsion through higher homogenization pressure or more passes. - For nanoparticle suspensions, ensure appropriate surface charge (zeta potential) for electrostatic repulsion. |
| Loss of biological activity over time | Chemical degradation of this compound, likely through oxidation. | - Protect the solution from light and oxygen by using amber, airtight containers. - Store at reduced temperatures (4°C for short-term, -20°C or -80°C for long-term). - Consider encapsulation techniques (cyclodextrins, nanoparticles, liposomes) to shield the molecule from degradation. |
| Variability in experimental results | Inconsistent formulation preparation or degradation of stock solutions. | - Prepare fresh solutions for each experiment whenever possible. - Use a validated, stability-indicating analytical method (e.g., HPLC, GC-MS) to confirm the concentration of active this compound before use. - Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Stability of Cinnamaldehyde Nanoemulsion
| Cinnamaldehyde (%) | Tween 80 (%) | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability at 4°C |
| 5 | 6.23 | 55.50 | 0.08 | -5.38 | Stable for 10 days |
Data adapted from a study on cinnamaldehyde nanoemulsions and is presented as a reference for formulating this compound.
Table 2: Encapsulation Efficiency of Cinnamaldehyde in Nanoparticles
| Formulation | Encapsulation Efficiency (%) | Loading Capacity (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| WPI-Dex/ChS Nanoparticles | 76.57 | 19.02 | ~185 | 0.22 |
Data adapted from a study on cinnamaldehyde-loaded nanoparticles and is presented as a reference for formulating this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a this compound inclusion complex with β-cyclodextrin to enhance its aqueous solubility and stability.
Materials:
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This compound
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β-cyclodextrin
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Deionized water
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Magnetic stirrer
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0.45 µm syringe filter
Procedure:
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Prepare a saturated solution of β-cyclodextrin in deionized water by adding an excess of β-cyclodextrin to the water and stirring for 24 hours at room temperature.
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Filter the saturated β-cyclodextrin solution through a 0.45 µm syringe filter to remove the undissolved solid.
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Slowly add a concentrated solution of this compound (dissolved in a minimal amount of a water-miscible solvent like ethanol, if necessary) to the saturated β-cyclodextrin solution while stirring continuously. A typical molar ratio of this compound to β-cyclodextrin is 1:1 or 1:2.
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Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
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The resulting solution containing the this compound-β-cyclodextrin inclusion complex can be used directly or lyophilized to obtain a stable powder that can be readily reconstituted in water.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, which is crucial for developing a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and reflux at 60°C for 30 minutes.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and reflux at 60°C for 30 minutes.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose a solid sample of this compound to 70°C in a hot air oven for 48 hours.
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Photodegradation: Expose a solution of this compound to UV light (254 nm) or sunlight for a specified duration.
Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to separate and quantify the intact this compound and its degradation products.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in aqueous solutions.
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC)
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UV-Vis or Diode Array Detector (DAD)
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
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A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the aqueous this compound sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: Determined by measuring the UV spectrum of this compound (likely in the range of 280-320 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound formulations.
Caption: Mechanism of cyclodextrin-based stabilization.
References
- 1. ukm.my [ukm.my]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. US7939542B2 - Cinnamaldehyde derivatives having improved solubility in water, a method for preparing the same and a pharmaceutical composition comprising the same - Google Patents [patents.google.com]
Preventing degradation of Supercinnamaldehyde during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of supercinnamaldehyde during experiments. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Q1: My this compound solution has changed color from light yellow to a darker yellow or brownish hue. What could be the cause?
A1: A color change in your this compound solution is a common indicator of degradation, most likely due to oxidation. Aldehydes, including cinnamaldehyde derivatives, are susceptible to oxidation when exposed to air (oxygen).[1][2] This process can lead to the formation of various oxidation products, which may be colored. The presence of a double bond and an aldehyde group in the structure of cinnamaldehyde-related compounds makes them prone to oxidation.[1]
Q2: I'm observing a decrease in the expected biological activity or potency of my this compound. Could this be related to degradation?
A2: Yes, a loss of potency is a strong indication that the this compound has degraded. The aldehyde functional group is often crucial for the biological activity of this class of compounds. Oxidation or other degradation pathways will alter the chemical structure of this compound, leading to a reduction or complete loss of its intended effect.
Q3: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks that are not present in the reference standard. What are these?
A3: The appearance of new peaks in your analytical chromatogram strongly suggests the presence of degradation products. For cinnamaldehyde, oxidation can lead to the formation of peroxides, which can further decompose into other compounds like benzaldehyde and benzoic acid.[3] To identify these unknown peaks, techniques like mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) are highly effective for structural elucidation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other cinnamaldehyde derivatives, is oxidation. This can be initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal ions. The aldehyde group is oxidized to a carboxylic acid, and other reactions can occur at the double bonds present in the molecule.
Q2: How should I properly store this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored under conditions that limit its exposure to oxygen, light, and heat. The following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Refrigerate in tightly sealed containers. For long-term storage, storing at -20°C is advisable.
-
Light: Protect from light by using amber-colored vials or by storing the container in the dark.
Q3: Are there any additives I can use to prevent the degradation of this compound in my experiments?
A3: Yes, the use of antioxidants is a common strategy to prevent the oxidation of aldehydes. While specific data for this compound is limited, antioxidants commonly used for other aldehydes, such as butylated hydroxytoluene (BHT) or tocopherol, could be effective. Another approach is the use of cyclodextrins to form inclusion complexes, which can protect the cinnamaldehyde molecule from oxidation and improve its stability.
Q4: What solvents are recommended for dissolving this compound to ensure its stability?
A4: this compound is soluble in fixed oils and mineral oil, and insoluble in glycerin and propylene glycol. When preparing solutions, it is crucial to use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides upon storage, which can accelerate the degradation of the aldehyde. It is good practice to use freshly opened solvents or to test for the presence of peroxides before use.
Q5: How can I detect and quantify the degradation of this compound?
A5: The degradation of this compound can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent compound and its degradation products. Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of volatile degradation products. Spectroscopic methods like UV-Visible spectroscopy can indicate degradation through changes in the absorption spectrum.
Data Presentation
Table 1: General Stability of Cinnamaldehyde Derivatives Under Various Conditions
| Condition | Observation | Recommendation |
| Exposure to Air (Oxygen) | Prone to oxidation, leading to the formation of peroxides and other degradation products. | Handle and store under an inert atmosphere (e.g., nitrogen, argon). |
| Elevated Temperature | Increased rate of oxidation and other degradation reactions. | Store at refrigerated temperatures (2-8°C). For long-term storage, consider -20°C. |
| Exposure to Light | Can catalyze degradation reactions. | Store in light-resistant containers (e.g., amber vials). |
| Presence of Strong Oxidizers | Violent reactions can occur. | Avoid contact with strong oxidizing agents. |
| Presence of Acids and Bases | Can lead to violent reactions. | Use buffered solutions and avoid extreme pH conditions where possible. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage and Handling
Objective: To prevent oxidative degradation of this compound by minimizing its contact with atmospheric oxygen.
Materials:
-
This compound
-
Schlenk flask or a vial with a septum-lined cap
-
Source of inert gas (nitrogen or argon) with a regulator and tubing
-
Needles for gas inlet and outlet
Procedure:
-
Place the required amount of this compound into the Schlenk flask or vial.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the level of the compound.
-
Insert a second needle to act as a gas outlet.
-
Gently flush the container with the inert gas for 2-5 minutes to displace the air.
-
Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of the inert gas.
-
For long-term storage, repeat this process before sealing the container. When withdrawing a sample, do so under a positive pressure of the inert gas.
Protocol 2: Analysis of this compound Degradation by HPLC
Objective: To separate and quantify this compound and its potential degradation products.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
-
Further dilute the stock solution to a working concentration within the linear range of the detector.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B over 20-30 minutes. This will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram. The peak corresponding to this compound should decrease in area as degradation occurs, while peaks for degradation products will appear and increase.
-
Quantification can be achieved by comparing peak areas to a standard curve of pure this compound.
-
Mandatory Visualizations
Caption: Likely oxidation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Decision guide for proper storage and handling.
References
Technical Support Center: Troubleshooting Cell Viability Issues with Cinnamaldehyde and its Derivatives
Welcome to the technical support center for researchers utilizing cinnamaldehyde and its derivatives, such as the conceptual "Supercinnamaldehyde," in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions to address common challenges, particularly those related to cell viability.
Frequently Asked Questions (FAQs)
Q1: My cinnamaldehyde/Supercinnamaldehyde solution is precipitating in the cell culture medium. What should I do?
A1: This is a frequent issue due to the hydrophobic nature and low aqueous solubility of cinnamaldehyde and its derivatives.[1][2] When a concentrated stock, often in an organic solvent, is diluted into the aqueous cell culture medium, the compound can aggregate and precipitate.[1]
Here are some steps to troubleshoot this:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents.[1] It is critical to keep the final solvent concentration low to avoid cytotoxicity.[1]
-
Final Solvent Concentration: As a general guideline, keep the final DMSO concentration at or below 0.5% and ethanol at or below 0.1%. However, it's best to perform a solvent tolerance study for your specific cell line.
-
Stock Concentration: Reducing the concentration of your stock solution in the organic solvent may prevent precipitation upon dilution into the medium.
-
Dilution Technique:
-
Pre-warm the cell culture medium to 37°C before adding the compound.
-
Perform serial dilutions of your stock solution in the solvent to achieve intermediate concentrations before the final dilution into the medium.
-
Add the stock solution dropwise to the pre-warmed media while vigorously vortexing to ensure rapid and even dispersion.
-
-
Visual Inspection: Always visually inspect the medium for any cloudiness or particles after dilution. You can also check the culture plates under a microscope after a short incubation to ensure no precipitation has occurred.
Q2: I'm observing high cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this observation:
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing cytotoxicity. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent without the compound.
-
Compound Instability: Cinnamaldehyde is prone to oxidation when exposed to air, which can lead to the formation of different compounds with potentially altered biological activities. Use fresh compound whenever possible and avoid repeated freeze-thaw cycles of your stock solution.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The IC50 value, the concentration at which 50% of cells are inhibited, can vary significantly between cell lines.
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Mechanism of Action: Cinnamaldehyde and its derivatives are known to induce apoptosis (programmed cell death) in various cancer cell lines. This is a primary mechanism of its anti-cancer activity and is expected. The induction of apoptosis can occur through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
Q3: What are the known cellular mechanisms of action for cinnamaldehyde that might affect cell viability?
A3: Cinnamaldehyde exerts its effects on cell viability through multiple mechanisms, primarily:
-
Induction of Apoptosis: It is a potent inducer of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial permeability transition and the release of cytochrome c, activating the caspase cascade.
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Cell Cycle Arrest: It can inhibit cell proliferation by causing cell cycle arrest at different phases, such as G2/M or G0/G1, depending on the cell type and concentration.
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Modulation of Signaling Pathways: Cinnamaldehyde has been shown to interact with and modulate several key signaling pathways that are crucial for cancer cell survival and proliferation, including:
-
PI3K/Akt pathway
-
Wnt/β-catenin pathway
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MAPK pathway
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NF-κB pathway
-
Troubleshooting Guides
Issue 1: Inconsistent results between experiments
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Follow the steps outlined in FAQ Q1 to ensure complete solubilization of the compound in the cell culture medium. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C. Cinnamaldehyde can oxidize in the presence of air, so minimize its exposure. |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variable Incubation Times | Standardize the incubation time for all experiments. |
| Lack of Proper Controls | Always include a vehicle control (solvent only) and a positive control (a known cytotoxic agent) to ensure the assay is performing as expected. |
Issue 2: High background in cell viability assays
| Possible Cause | Troubleshooting Step |
| Precipitated Compound Interference | Precipitated compound can interfere with colorimetric or fluorometric readings. Centrifuge the plate before reading or wash the cells carefully to remove any precipitate. Visually inspect wells for precipitation before adding assay reagents. |
| Media Components Interference | Some components in the media can interfere with certain assays. For example, phenol red can interfere with some colorimetric assays. Consider using phenol red-free media if this is a concern. |
| Contamination | Check for microbial contamination in your cell cultures, which can affect metabolic activity and assay results. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of cinnamaldehyde on various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). These values can serve as a reference for designing experiments with this compound, though specific values will need to be determined empirically.
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| HCT 116 | Colon Cancer | ~13.5 µg/mL | Not Specified | |
| HT-29 | Colon Cancer | ~16.3 µg/mL | Not Specified | |
| SW480 | Colon Cancer | 20, 40, 80 µg/mL (tested concentrations) | 24 | |
| LoVo | Colon Cancer | 20, 40, 80 µg/mL (tested concentrations) | 24 | |
| MCF-7 | Breast Cancer | 58 µg/mL | 24 | |
| MCF-7 | Breast Cancer | 140 µg/mL | 48 | |
| RPMI 8226 | Myeloma | 72 µg/mL | 24 | |
| U87MG | Glioblastoma | 11.6 µg/mL | Not Specified |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing cell viability following treatment with this compound using the MTT assay.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS).
-
DMSO.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound dilutions or control medium (vehicle and untreated).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Culture cells and treat them with the desired concentration of this compound for a set time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells, including any floating cells in the media, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis pathway.
Experimental Workflow
Caption: Troubleshooting unexpected high cell death.
References
Interpreting unexpected results with Supercinnamaldehyde
Welcome to the technical support center for Supercinnamaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound and related α,β-unsaturated aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, and related cinnamaldehyde compounds, are known to exert their effects through multiple pathways. A primary mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[1][2][3] These compounds are electrophilic and can react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the expression of antioxidant response element (ARE)-driven genes. Additionally, cinnamaldehydes have been reported to inhibit the pro-inflammatory NF-κB pathway and induce apoptosis in cancer cells through the mitochondrial death pathway.[4][5]
Q2: I'm observing higher-than-expected cytotoxicity in my cell-based assays. What could be the cause?
A2: Unexpectedly high cytotoxicity can stem from several factors. Firstly, this compound can induce the production of reactive oxygen species (ROS), which at high levels can lead to oxidative stress and cell death. Secondly, off-target effects are a possibility, where the compound interacts with unintended cellular targets. It is also crucial to ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line. Finally, consider the possibility of compound degradation or oxidation, which may produce more toxic byproducts.
Q3: My results for Nrf2 activation are inconsistent across experiments. What should I check?
A3: Inconsistent Nrf2 activation can be a significant challenge. Several factors can contribute to this variability. Cell density and passage number can influence cellular responses, so it is important to maintain consistent cell culture practices. The metabolic state of the cells can also play a role; for instance, cells under high metabolic stress may have a different baseline Nrf2 activity. Ensure that the compound is freshly prepared for each experiment, as its potency can diminish with storage. Finally, the kinetics of Nrf2 activation can be transient, so performing a time-course experiment is recommended to identify the optimal time point for analysis.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While specific off-target effects for "this compound" are not extensively documented, related compounds like trans-cinnamaldehyde have been shown to interact with multiple cellular targets, including Cys-loop receptors like L-AChR and UNC-49. It is plausible that this compound could have a range of off-target activities due to its reactive aldehyde group. Researchers should consider that unexpected phenotypes may arise from these off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
| Observation | Potential Cause | Suggested Action |
| High cell death at low concentrations | 1. Excessive ROS production. 2. Off-target toxicity. 3. Solvent toxicity. | 1. Co-treat with an antioxidant (e.g., N-acetylcysteine) to see if cytotoxicity is rescued. 2. Perform target engagement assays or profile against a panel of kinases/receptors. 3. Ensure final solvent concentration is below 0.1% and run a solvent-only control. |
| Inconsistent cytotoxicity between replicates | 1. Uneven cell seeding. 2. Bubbles in assay plates. 3. Compound precipitation. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Carefully inspect wells for bubbles and puncture them with a sterile needle if present. 3. Visually inspect the media for any signs of precipitation after compound addition. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release) | 1. Assay principle differences. 2. Interference with assay chemistry. | 1. MTT measures metabolic activity, which can be affected without immediate cell death. LDH release measures membrane integrity. Consider using a multi-parametric approach. 2. Run a cell-free control with the compound to check for direct interaction with assay reagents. |
Issue 2: Variable Nrf2 Activation
| Observation | Potential Cause | Suggested Action |
| Weak or no Nrf2 activation | 1. Suboptimal compound concentration or incubation time. 2. Low Keap1 expression in the cell line. 3. Compound instability. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Verify Keap1 expression levels in your cell model via Western blot or qPCR. 3. Prepare fresh solutions of this compound for each experiment. |
| High basal Nrf2 activity in control cells | 1. Oxidative stress from cell culture conditions. 2. High cell density. | 1. Ensure proper cell culture maintenance, including regular media changes and avoiding over-confluency. 2. Optimize cell seeding density to avoid stress from overcrowding. |
| Nrf2 activation does not correlate with downstream gene expression | 1. Issues with nuclear translocation. 2. Epigenetic silencing of target genes. 3. Problems with downstream experimental steps (qPCR, Western blot). | 1. Confirm Nrf2 nuclear localization using immunofluorescence or subcellular fractionation. 2. Check the literature for the epigenetic status of Nrf2 target genes in your cell line. 3. Include positive and negative controls for your downstream assays. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the respective wells and include vehicle-only and untreated controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Nrf2 Nuclear Translocation by Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate to sub-confluency.
-
Treatment: Treat cells with this compound at the desired concentration and for the optimal time. Include a positive control (e.g., sulforaphane).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and assess the nuclear localization of Nrf2.
Mandatory Visualizations
Caption: this compound-induced Nrf2 activation pathway.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Supercinnamaldehyde in experiments
Welcome to the technical support center for Supercinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating and troubleshooting potential off-target effects in experiments involving this compound.
Important Note: As of late 2025, specific experimental data on the off-target effects of this compound is limited in publicly available literature. Much of the guidance provided here is based on the known properties of the parent compound, cinnamaldehyde, and general principles of off-target screening for reactive small molecules. Researchers are strongly encouraged to perform the specific experiments outlined below to characterize the selectivity profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of this compound?
Due to its α,β-unsaturated aldehyde structure, this compound is a reactive electrophile.[1][2] This chemical feature suggests two primary classes of off-target effects:
-
Covalent Modification of Proteins: The compound can react with nucleophilic residues on proteins, particularly cysteine thiols, leading to non-specific binding and modulation of protein function. This is a well-documented reactivity for cinnamaldehyde.[1]
-
Modulation of Signaling Pathways: The parent compound, cinnamaldehyde, is known to interact with several key signaling pathways that may be considered off-targets depending on the primary intended target of this compound. These include the NF-κB, PI3K/Akt, and MAPK/ERK pathways.[3]
Q2: I'm observing high variability in my experimental results. What could be the cause?
Inconsistent results with cinnamaldehyde-like compounds are often linked to their chemical instability and poor solubility.[4]
-
Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by exposure to air and light. This degradation can lead to a loss of potency or the emergence of different biological activities from the degradation products.
-
Solubility: this compound is expected to have low water solubility. Precipitation in aqueous cell culture media is a common issue, leading to an inaccurate effective concentration.
-
Storage: Improper storage can lead to degradation. The compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.
Q3: How can I improve the solubility of this compound in my cell culture media?
This is a frequent challenge. When a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) is diluted into aqueous media, the compound can precipitate.
-
Solvent Choice: Use anhydrous DMSO or ethanol to prepare a high-concentration stock solution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments.
-
Dilution Technique: Add the stock solution to pre-warmed (37°C) media while vortexing to promote rapid dispersion and prevent aggregation.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Problem: You observe significant cell death at concentrations where the intended target should not be affected.
Possible Cause: Off-target cytotoxic effects are common for reactive compounds. This could be due to widespread covalent modification of essential proteins or disruption of critical signaling pathways.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a standard method like the MTT assay (see protocol below) to determine the concentration at which this compound becomes cytotoxic to your cell line.
-
Use a Cell-Free Assay: If you suspect interference with a specific protein, test this compound's effect in a cell-free system with the purified protein to distinguish direct reactivity from a cellular signaling event.
-
Lower the Concentration: Use the lowest effective concentration that produces a consistent biological effect related to your primary target.
Issue 2: Inconsistent Potency or Loss of Activity
Problem: The compound shows diminishing effects over time or between different experimental batches.
Possible Cause: Chemical instability and degradation of the compound.
Troubleshooting Steps:
-
Fresh Solutions: Prepare stock solutions fresh for each experiment. If storing, use small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.
-
Storage Conditions: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.
-
Monitor for Degradation: A visible color change (darkening) or a change in odor may indicate degradation. Consider analytical methods like GC-MS to check the purity of older batches.
Troubleshooting workflow for inconsistent results.
Data Presentation: Templates for Off-Target Analysis
Researchers should use the following tables to summarize quantitative data from their own experiments.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hr) | IC50 (µM) |
|---|---|---|---|
| e.g., HEK293 | MTT | 24 | |
| e.g., HepG2 | MTT | 24 |
| e.g., Jurkat | MTT | 48 | |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition @ 1 µM | % Inhibition @ 10 µM | IC50 (µM) |
|---|---|---|---|
| Primary Target | |||
| Off-Target Kinase 1 | |||
| Off-Target Kinase 2 |
| Off-Target Kinase 3 | | | |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Protein | Treatment | Melting Temp (Tm) °C | ΔTm (°C) vs. Vehicle |
|---|---|---|---|
| Primary Target | Vehicle (DMSO) | N/A | |
| Primary Target | This compound | ||
| Potential Off-Target 1 | Vehicle (DMSO) | N/A |
| Potential Off-Target 1 | this compound | | |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the off-target profile of this compound.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.
Experimental workflow for off-target identification.
Protocol 2: In Vitro Kinase Profiling
This protocol describes a general method to screen this compound against a large panel of purified kinases to identify potential off-target interactions.
Materials:
-
A panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution
-
Kinase reaction buffer
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Assay reagents (for luminescence assay)
-
Microplates (e.g., 384-well)
-
Detection instrument (Scintillation counter or Luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound. For an initial screen, a single high concentration (e.g., 10 µM) is often used.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP (e.g., [γ-³³P]ATP). The ATP concentration should be close to the Km for each kinase.
-
Incubation: Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Detect:
-
Radiometric: Stop the reaction by spotting the mixture onto phosphocellulose filter plates. Wash the plates to remove unbound [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP into a luminescent signal, measured by a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for this compound compared to the vehicle control. Kinases showing significant inhibition should be further evaluated to determine IC50 values.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target in intact cells, based on the principle of ligand-induced thermal stabilization.
Materials:
-
Cultured cells
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies)
Procedure:
-
Cell Treatment: Harvest cells and resuspend them in culture medium. Treat one aliquot of cells with this compound (e.g., at 10x the desired final concentration) and another with vehicle (DMSO). Incubate for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C). Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Clarification: Separate the soluble protein fraction (supernatant) from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting using a specific primary antibody for the protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of this compound indicates direct target engagement.
Potential Off-Target Signaling Pathways
Based on data from the parent compound, cinnamaldehyde, researchers should be aware of potential modulation of the following signaling pathways.
PI3K/Akt signaling pathway.
MAPK/ERK signaling pathway.
References
- 1. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refining Supercinnamaldehyde Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine Supercinnamaldehyde dosage for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of cinnamaldehyde and acts as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Its mechanism involves the covalent modification of cysteine residues within the TRPA1 receptor, which is expressed in nociceptive neurons, leading to channel activation. This activation can trigger downstream signaling pathways involved in pain and inflammation. Additionally, related compounds like cinnamaldehyde have been shown to influence various cellular processes, including apoptosis, and signaling pathways such as NF-κB and Nrf2.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the maximum permissible concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between different cell lines. Therefore, it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: My this compound precipitates out of solution when I add it to the cell culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound is a common issue. Here are some troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a stock solution that is 1000x to 2000x the final desired concentration.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can improve its solubility.
-
Increase Final Volume: Diluting the stock solution into a larger volume of medium can help maintain the compound's concentration below its solubility limit.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the solvent before the final dilution into the aqueous culture medium.
Q5: What are the expected cellular effects of this compound treatment?
As a TRPA1 activator, this compound is expected to primarily modulate pathways associated with this channel. Based on studies of its parent compound, cinnamaldehyde, other potential effects could include:
-
Induction of Apoptosis: Cinnamaldehyde has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.
-
Activation of the Nrf2 Pathway: Cinnamaldehyde can activate the Nrf2 signaling pathway, leading to the expression of phase II detoxifying enzymes. This pathway is a key regulator of cellular antioxidant responses.
-
Inhibition of the NF-κB Pathway: Cinnamaldehyde can inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation.
Troubleshooting Guides
Problem 1: High background signal or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Solvent Cytotoxicity | Run a vehicle control with the same concentration of DMSO used for your highest this compound dose. If significant cell death is observed, reduce the final DMSO concentration. |
| Compound Precipitation | Visually inspect the culture wells for any signs of precipitation. If present, follow the steps outlined in FAQ Q4 to improve solubility. |
| Inaccurate Pipetting | Ensure proper mixing of the this compound stock solution before dilution. Use calibrated pipettes for accurate dispensing. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). Consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release or Trypan Blue exclusion). |
Problem 2: No observable effect of this compound on the target pathway.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your cell line and assay. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect. |
| Compound Instability | This compound may be unstable in the cell culture medium over long incubation periods. Consider refreshing the medium with a new dose of the compound during the experiment. |
| Low Target Expression | Confirm that your cell line expresses the target of interest (e.g., TRPA1) at a sufficient level. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. Consider using a different, more sensitive cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Nrf2 Activation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Nrf2 signal to the loading control.
Data Presentation
| Parameter | This compound | Reference |
| Molecular Weight | 201.23 g/mol | N/A |
| Solubility | DMSO: 10 mg/mL (clear) | |
| Storage Temperature | 2-8°C | |
| TRPA1 Activation (EC50) | 0.8 µM |
| Solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Cell line dependent; always include a vehicle control. |
| Ethanol | ≤ 0.1% (v/v) | Can have cellular effects even at low concentrations. |
Visualizations
References
- 1. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 2. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cinnamaldehyde and Its Derivatives: Unveiling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of cinnamaldehyde and its derivatives, supported by experimental data. Delve into the nuanced differences in their efficacy and mechanisms of action to inform your research and development endeavors.
Cinnamaldehyde, the primary bioactive compound in cinnamon, is a well-documented therapeutic agent with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its α,β-unsaturated aldehyde moiety is a key structural feature responsible for its biological effects.[1] To enhance its potency, selectivity, and pharmacokinetic profile, researchers have synthesized and evaluated a range of cinnamaldehyde derivatives. This guide presents a comparative analysis of the biological activities of cinnamaldehyde and several of its key derivatives, offering insights into their structure-activity relationships.
Comparative Biological Activity
The following tables summarize the quantitative data on the antimicrobial and anti-inflammatory activities of cinnamaldehyde and its derivatives, providing a clear comparison of their potency.
Antimicrobial and Antibiofilm Activity
| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition (%) | Reference |
| trans-Cinnamaldehyde | Uropathogenic Escherichia coli (UPEC) | >100 | - | [4] |
| Staphylococcus aureus | >100 | - | ||
| Candida albicans DAY185 | - | <10 (at 100 µg/mL) | ||
| 4-Nitrocinnamaldehyde | Uropathogenic Escherichia coli (UPEC) | 100 | >90 (at 100 µg/mL) | |
| Staphylococcus aureus | 100 | >90 (at 100 µg/mL) | ||
| α-Methyl Cinnamaldehyde | Candida albicans DAY185 | ≥200 | >90 (at 50 µg/mL) | |
| trans-4-Methyl Cinnamaldehyde | Candida albicans DAY185 | ≥200 | >90 (at 50 µg/mL) | |
| 4-Bromo Cinnamaldehyde | Candida albicans DAY185 | - | ~98 (at 100 µg/mL) | |
| 4-Chloro Cinnamaldehyde | Candida albicans DAY185 | - | ~99 (at 100 µg/mL) |
Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| E-Cinnamaldehyde | NO Inhibition | RAW 264.7 | 55 ± 9 | |
| TNF-α Inhibition | RAW 264.7 | 63 ± 9 | ||
| o-Methoxycinnamaldehyde | NO Inhibition | RAW 264.7 | 35 ± 9 | |
| TNF-α Inhibition | RAW 264.7 | 78 ± 16 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of cinnamaldehyde and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium. A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is then added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay
The ability of the compounds to inhibit biofilm formation is assessed using a crystal violet staining method.
References
A Comparative Guide to TRPA1 Agonists: Supercinnamaldehyde vs. Other Electrophilic Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Supercinnamaldehyde and other commonly used transient receptor potential ankyrin 1 (TRPA1) agonists. The information is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate TRPA1 modulators for research applications.
Introduction to TRPA1
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system. It functions as a critical sensor of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain, itch, and neurogenic inflammation. Due to its role in nociception and inflammation, TRPA1 is a significant target for the development of analgesic and anti-inflammatory therapeutics. Many TRPA1 agonists are electrophilic compounds that activate the channel through covalent modification of cysteine residues within the N-terminal cytoplasmic domain.[1][2]
Comparative Analysis of Agonist Potency
The potency of a TRPA1 agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist required to elicit 50% of the maximal response. The following table summarizes the EC50 values for this compound and other widely studied TRPA1 agonists, primarily determined in human TRPA1 (hTRPA1) expressing systems.
| Agonist | Chemical Class | EC50 (µM) | Assay Type | Cell Line | Reference(s) |
| This compound | Indolone | 0.8 | Calcium Influx | HEK293 | [1] |
| Allyl isothiocyanate (AITC) | Isothiocyanate | 0.5 - 2.9 | Calcium Influx / Electrophysiology | HEK293, CHO | [3][4] |
| Cinnamaldehyde | Aldehyde | 30 - 97.5 | Calcium Influx / Electrophysiology | HEK293, DRG neurons | |
| Acrolein | Aldehyde | 1.3 - 5.0 | Calcium Influx / Electrophysiology | HEK293 | |
| Formalin (Formaldehyde) | Aldehyde | ~200 - 400 | Calcium Influx / Electrophysiology | HEK293 |
Note: EC50 values can exhibit variability depending on the specific experimental conditions, such as the cell line used, assay temperature, and the specific methodology.
Signaling Pathways and Experimental Workflows
TRPA1 Activation and Downstream Signaling
Activation of the TRPA1 channel by an agonist initiates a cascade of intracellular events. The primary event is the influx of Ca2+, which acts as a second messenger to trigger various downstream signaling pathways. This can lead to the release of pro-inflammatory neuropeptides and activation of other signaling molecules.
Experimental Workflow: Calcium Imaging Assay
A common high-throughput method to assess TRPA1 activation is by measuring the increase in intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators.
Detailed Experimental Protocols
Calcium Imaging Assay for TRPA1 Agonist Potency
This protocol outlines a method for determining the EC50 of TRPA1 agonists using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin.
-
96-well black, clear-bottom cell culture plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
TRPA1 agonists (this compound, AITC, etc.).
-
Fluorescent plate reader with fluidics injection capability.
Procedure:
-
Cell Plating: Seed hTRPA1-HEK293 cells into 96-well plates at a density of 50,000 to 80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye, leaving a final volume of 100 µL in each well.
-
Compound Preparation: Prepare serial dilutions of the TRPA1 agonists in HBSS at 2x the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2x agonist solutions to the corresponding wells.
-
Continue recording the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax).
-
Normalize the responses to the maximal response observed with a saturating concentration of a potent agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPA1 channels in a single cell.
Materials:
-
hTRPA1-HEK293 cells cultured on glass coverslips.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent hTRPA1-HEK293 cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation:
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit currents.
-
Perfuse the cell with the external solution containing the TRPA1 agonist at various concentrations.
-
Record the resulting inward and outward currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration.
-
Generate a concentration-response curve by plotting the current amplitude against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Conclusion
This compound emerges as a highly potent TRPA1 agonist, with a reported EC50 value in the sub-micromolar range, making it more potent than cinnamaldehyde and comparable to, or in some cases more potent than, AITC. All the compared compounds are electrophilic agonists that activate TRPA1 through covalent modification of cysteine residues. The choice of agonist for a particular study will depend on the desired potency, kinetics, and specific experimental context. The provided protocols for calcium imaging and electrophysiology offer robust methods for characterizing these and other TRPA1 modulators.
References
Validating the TRPA1-Mediated Effects of Supercinnamaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Supercinnamaldehyde's performance as a Transient Receptor Potential Ankyrin 1 (TRPA1) agonist against other known modulators. The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing and executing robust validation studies.
Introduction to TRPA1 and this compound
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a crucial sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes. Its role in pain, inflammation, and respiratory conditions makes it a significant target for drug discovery.
This compound has emerged as a potent activator of the TRPA1 ion channel.[1] This guide aims to provide a framework for validating its TRPA1-mediated effects by comparing its activity with other well-characterized TRPA1 modulators.
Comparative Analysis of TRPA1 Modulators
The following table summarizes the potency of this compound in comparison to other known TRPA1 agonists and antagonists. This data is essential for selecting appropriate positive and negative controls in validation assays.
| Compound | Type | Species | Potency (EC50/IC50) | Reference |
| This compound | Agonist | Not Specified | 0.8 µM (EC50) | [1] |
| Cinnamaldehyde | Agonist | Human | 61 ± 9 µM (at 23°C) | [2][3] |
| Human | 84 ± 9 µM (at 35°C) | [2] | ||
| Planarian | 226.69 µM (EC50) | |||
| Allyl Isothiocyanate (AITC) | Agonist | Human | 2.7 ± 0.4 µM (EC50) | |
| Formalin | Agonist | Not Specified | Activates TRPA1 | |
| HC-030031 | Antagonist | Human | 6.2 µM (vs AITC) | |
| Human | 5.3 µM (vs Formalin) | |||
| A-967079 | Antagonist | Human | 67 nM | |
| Rat | 289 nM |
Experimental Protocols for TRPA1 Validation
Accurate validation of this compound's effects on TRPA1 requires standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Calcium Imaging Assay
This assay is a high-throughput method to screen for and characterize the activity of TRPA1 modulators by measuring changes in intracellular calcium concentration.
Objective: To determine the EC50 of this compound and compare it with other TRPA1 agonists, and to assess the inhibitory effect of TRPA1 antagonists.
Materials:
-
HEK293t cells stably or transiently expressing human TRPA1.
-
Untransfected HEK293t cells (as a negative control).
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Ringer's solution (or other suitable physiological buffer).
-
Test compounds: this compound, Cinnamaldehyde, AITC (agonists).
-
Control compounds: HC-030031, A-967079 (antagonists).
-
384-well plates.
-
Fluorescence plate reader (e.g., Hamamatsu FDSS 6000).
Procedure:
-
Cell Culture and Plating: Culture HEK293t cells expressing TRPA1 in appropriate media. Plate the cells in 384-well plates and allow them to adhere and reach a suitable confluency.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 1 µM) and Pluronic F-127 (e.g., 0.05%) in Ringer's solution. Remove the cell culture medium and add the loading buffer to the cells. Incubate for 30-60 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of agonists (this compound, cinnamaldehyde, AITC) and antagonists (HC-030031, A-967079) in the assay buffer.
-
Assay Execution:
-
Agonist Mode: After dye loading, wash the cells with Ringer's solution. Use a fluorescence plate reader to measure the baseline fluorescence. Add the agonist solutions at various concentrations and record the change in fluorescence over time.
-
Antagonist Mode: To test antagonists, pre-incubate the cells with different concentrations of the antagonist for a specified period (e.g., 10 minutes) before adding a known concentration of a TRPA1 agonist (e.g., EC50 concentration of AITC). Record the fluorescence change.
-
-
Data Analysis: The change in intracellular calcium is measured as a change in fluorescence intensity. For ratiometric dyes like Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is calculated. Plot concentration-response curves to determine EC50 values for agonists and IC50 values for antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of compounds on ion channels like TRPA1.
Objective: To directly measure the ion currents through TRPA1 channels in response to this compound and other modulators.
Materials:
-
HEK293 cells expressing TRPA1 or dorsal root ganglion (DRG) neurons.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular and extracellular solutions (specific compositions can vary, but a typical extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4. A typical intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, adjusted to pH 7.2).
-
Test compounds and control compounds.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell configuration on a target cell.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the extracellular solution containing the test compound (e.g., this compound) at various concentrations.
-
Record the resulting currents. To test for antagonism, co-apply the antagonist with a known agonist.
-
-
Data Analysis: Measure the amplitude of the evoked currents at specific voltages. Construct dose-response curves to determine EC50 or IC50 values. Analyze the current-voltage (I-V) relationship to understand the biophysical properties of channel activation.
In Vivo Behavioral Models (Formalin Paw Assay)
In vivo models are crucial for assessing the physiological and potential therapeutic effects of TRPA1 modulators. The formalin test is a widely used model of inflammatory pain where TRPA1 plays a key role.
Objective: To evaluate the ability of this compound to induce nociceptive behavior and to test the analgesic efficacy of TRPA1 antagonists.
Materials:
-
Rodents (mice or rats).
-
Formalin solution (e.g., 1-5% in saline).
-
Test compounds (this compound, TRPA1 antagonists).
-
Administration vehicles.
-
Observation chambers with mirrors for unobstructed view of paws.
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment.
-
Compound Administration: Administer the TRPA1 antagonist via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after injection, place the animal in the observation chamber and record the time spent licking, flinching, or biting the injected paw. The response is typically biphasic: an early acute phase (0-5 minutes) and a later tonic phase (15-40 minutes).
-
Data Analysis: Quantify the total time spent in nociceptive behaviors during the early and late phases. Compare the responses between vehicle-treated and antagonist-treated groups to determine the efficacy of the antagonist in blocking formalin-induced pain, which is mediated by TRPA1.
Visualizing Key Pathways and Workflows
TRPA1 Signaling Pathway
The following diagram illustrates the activation of the TRPA1 channel by an agonist, leading to calcium influx and subsequent cellular responses, which can be blocked by an antagonist.
Caption: TRPA1 channel activation by an agonist leads to calcium influx and cellular responses.
Experimental Workflow for TRPA1 Validation
This diagram outlines the logical flow of experiments to validate the TRPA1-mediated effects of a test compound like this compound.
Caption: A stepwise workflow for validating the TRPA1-mediated effects of a compound.
Conclusion
This guide provides a comparative framework and detailed methodologies for validating the TRPA1-mediated effects of this compound. By utilizing the provided data and protocols, researchers can effectively characterize the activity of this compound and other potential TRPA1 modulators, thereby advancing our understanding of TRPA1 pharmacology and facilitating the development of novel therapeutics.
References
Supercinnamaldehyde: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Supercinnamaldehyde, a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, has garnered interest for its potential therapeutic applications. Understanding its interaction with its primary target and its potential for cross-reactivity with other receptors is crucial for predicting its pharmacological profile, including efficacy and off-target effects. This guide provides a comparative analysis of this compound's activity, supported by available experimental data for it and its close structural analog, cinnamaldehyde.
Quantitative Data Summary
Direct experimental data on the cross-reactivity of this compound with a wide range of receptors is currently limited in publicly available literature. However, its primary activity on TRPA1 is well-documented. To provide a broader perspective on potential off-target interactions, this table includes data for both this compound and its structural analog, cinnamaldehyde, which has been more extensively studied.
It is critical to note that the data for receptors other than TRPA1 pertains to cinnamaldehyde and should be considered as indicative of potential cross-reactivity for this compound, pending direct experimental validation.
| Compound | Target Receptor | Assay Type | Measured Parameter | Value | Reference |
| This compound | TRPA1 | Calcium Influx Assay | EC50 | 0.8 µM | [1] |
| Cinnamaldehyde | TRPA1 | Calcium Influx Assay (HEK293 cells) | EC50 | 61 ± 9 µM (at 23°C) | [2][3] |
| Cinnamaldehyde | TRPV1 | Calcium Imaging (DRG neurons) | Upregulation of mRNA expression and increased function | - | [4] |
| Cinnamaldehyde | TRPV1 & TRPV4 | In vivo scratching behavior in mice | Partial dependence for CA-evoked scratching | - | [5] |
| Cinnamaldehyde | NF-κB | Transcriptional Activity Assay (RAW 264.7 macrophages) | IC50 | 43 µM | |
| 2-Methoxycinnamaldehyde | NF-κB | Transcriptional Activity Assay (RAW 264.7 macrophages) | IC50 | 31 µM | |
| Cinnamaldehyde | PPARδ & PPARγ | Transient Expression Assay (TSA201 cells) | Activation | - | |
| Cinnamaldehyde | Sweet Taste Receptor (TAS1R2/TAS1R3) | Cell-based Assay (HEK293 cells) | Agonist and Positive Allosteric Modulator | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of compounds like this compound on its primary target, TRPA1.
TRPA1 Activation Assay using Calcium Imaging
This protocol describes a common method to measure the activation of TRPA1 channels expressed in a heterologous system, such as Human Embryonic Kidney 293 (HEK293) cells, by monitoring intracellular calcium influx.
Objective: To determine the potency (e.g., EC50) of a test compound in activating the TRPA1 ion channel.
Materials:
-
HEK293 cells stably or transiently transfected with human TRPA1.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Fura-2 AM or Fluo-4 AM (calcium indicators).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test compound (this compound) stock solution (e.g., in DMSO).
-
Positive control (e.g., Allyl isothiocyanate - AITC).
-
TRPA1 antagonist (e.g., HC-030031).
-
Fluorescence microscope or a fluorescence plate reader equipped with an automated liquid handling system.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-TRPA1 cells under standard conditions (37°C, 5% CO2).
-
Seed cells onto black-walled, clear-bottom 96-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Application and Data Acquisition:
-
Place the plate in the fluorescence reader.
-
Set the instrument to record fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, with emission measured at ~510 nm. For Fluo-4, excitation is at ~494 nm and emission at ~516 nm.
-
Establish a stable baseline fluorescence reading for a few minutes.
-
Add varying concentrations of the test compound (this compound) or positive control (AITC) to the wells.
-
Continue recording the fluorescence signal for several minutes to capture the full response.
-
To confirm that the observed response is TRPA1-mediated, a separate set of wells can be pre-incubated with a TRPA1 antagonist before the addition of the test compound.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity (ΔF) from the baseline (F0), often expressed as ΔF/F0.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
TRPA1 Signaling Pathway
The following diagram illustrates the activation of the TRPA1 ion channel by an agonist, leading to downstream cellular responses.
Caption: TRPA1 Signaling Pathway Activation.
Experimental Workflow for Receptor Cross-Reactivity Screening
This diagram outlines a typical workflow for screening a compound against a panel of receptors to identify potential off-target interactions.
References
- 1. Cinnamaldehyde Contributes to Insulin Sensitivity by Activating PPARδ, PPARγ, and RXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Dependent Effects of Cinnamaldehyde Derivatives on TRPA1-Induced Serotonin Release in Human Intestinal Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cinnamaldehyde up-regulates the mRNA expression level of TRPV1 receptor potential ion channel protein and its function in primary rat DRG neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde elicits itch behavior via TRPV1 and TRPV4 but not TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Supercinnamaldehyde Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of supercinnamaldehyde derivatives, detailing their structure-activity relationships (SAR) across various biological activities. Supported by experimental data, this document delves into their anti-inflammatory, antimicrobial, and cytotoxic properties, offering insights into their therapeutic potential.
Cinnamaldehyde, a key component of cinnamon, has long been recognized for its diverse pharmacological effects.[1] The development of "this compound" derivatives—structurally modified analogs of cinnamaldehyde—has opened new avenues for enhancing its therapeutic efficacy. These modifications primarily focus on altering substituents on the phenyl ring and the aldehyde group, which significantly influences their biological activity.[2] This guide summarizes the quantitative data on the bioactivity of these derivatives, outlines the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.
Comparative Biological Activity of this compound Derivatives
The therapeutic potential of this compound derivatives is underscored by their varied biological activities. The following tables summarize the quantitative data from several studies, providing a clear comparison of their efficacy.
Anti-inflammatory Activity
This compound derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[3] The half-maximal inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.
| Compound | Modification | IC50 for NO Inhibition (µM) | Reference |
| trans-Cinnamaldehyde | Parent Compound | 55 ± 9 | [3] |
| o-Methoxycinnamaldehyde | Methoxy group at ortho position | 35 ± 9 | [4] |
| 2-Benzoyloxycinnamaldehyde | Benzoyloxy group at ortho position | Potent activity reported | |
| "this compound" Analog 1 | Undisclosed | 4.63 |
Cytotoxic Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Compound/Derivative | Cell Line | IC50 | Reference |
| Cinnamaldehyde-based Chalcone (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 µM | |
| 5-(2-nitrophenyl)-1-phenylpenta-2,4-dien-1-one | MCF-7 (Breast Cancer) | 1.9 nM | |
| 1-(furan-2-yl)-5-(2-nitrophenyl)penta-2,4-dien-1-one | MCF-7 (Breast Cancer) | 71 nM | |
| 2-Nitrocinnamaldehyde Derivative (12) | MCF-7 (Breast Cancer) | 118.20 µg/mL | |
| Cinnamaldehyde | ACHN (Renal Cell Carcinoma) | ~90 µM (synergistic with hyperthermia) |
Antimicrobial Activity
This compound derivatives have shown promising activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth, is a key metric.
| Compound | Microorganism | MIC | Reference |
| trans-Cinnamaldehyde | E. coli | 780 µg/mL | |
| 4-bromophenyl-substituted analog (4) | A. baumannii | 32 µg/mL | |
| di-chlorinated analog (6) | A. baumannii | 64 µg/mL | |
| 4-nitrocinnamaldehyde | Uropathogenic E. coli (UPEC) | 100 µg/mL | |
| 4-nitrocinnamaldehyde | S. aureus | 100 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following section provides an overview of the key experimental protocols used to assess the biological activity of this compound derivatives.
ARE-Luciferase Reporter Gene Assay
This assay is used to screen for the chemopreventive potential of compounds by measuring their ability to induce the Antioxidant Response Element (ARE)-mediated gene expression.
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293) are cultured in an appropriate medium. The cells are then transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the this compound derivatives for a specified period.
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Activity Measurement: The cell lysate is mixed with a luciferase assay reagent containing luciferin, the substrate for the luciferase enzyme.
-
Data Analysis: The luminescence produced by the reaction is measured using a luminometer. The fold induction of ARE activity is calculated by normalizing the luminescence of treated cells to that of untreated control cells.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Keap1/Nrf2/ARE Pathway
Several this compound derivatives activate the Keap1/Nrf2/ARE pathway, a critical signaling cascade in cellular defense against oxidative stress. This activation leads to the expression of antioxidant and cytoprotective enzymes, contributing to their chemopreventive effects.
NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of cinnamaldehyde and its derivatives are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines and enzymes.
General Experimental Workflow
The evaluation of this compound derivatives typically follows a structured workflow, from initial synthesis to in-depth biological characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vivo Validation of Supercinnamaldehyde's Anticancer Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vivo comparison of Supercinnamaldehyde, identified in scientific literature as Cinnamaldehyde (CA), against standard chemotherapeutic agents in non-small cell lung cancer (NSCLC) models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of CA's potential as a therapeutic agent.
Comparative Efficacy in NSCLC Xenograft Models
In vivo studies utilizing human A549 lung adenocarcinoma xenografts in immunocompromised mice demonstrate that Cinnamaldehyde exhibits notable tumor-suppressive effects. When compared with standard-of-care chemotherapeutics such as Cisplatin and Gemcitabine, CA shows a distinct efficacy profile.
| Treatment Group | Dosage | Administration Route | Treatment Duration | Tumor Volume Inhibition (%) | Tumor Weight Reduction (%) | Reference(s) |
| Vehicle Control | - | - | - | 0 | 0 | [1] |
| Cinnamaldehyde | 100 mg/kg/day | Intraperitoneal | 21 days | Significant reduction (qualitative) | Significant reduction (qualitative) | [1][2] |
| Cisplatin | 3 mg/kg, twice a week | Intraperitoneal | 21 days | Significant reduction (qualitative) | Significant reduction (qualitative) | [3] |
| Cisplatin | 4 mg/kg/day (on days 1 and 8) | Intraperitoneal | 14 days | Significant reduction (qualitative) | Not Reported | [4] |
| Gemcitabine | 120 mg/kg, every 3 days (4 doses) | Intraperitoneal | 12 days | Significant reduction (qualitative) | Not Reported | |
| Gemcitabine + Cisplatin | Gemcitabine: 50 mg/kg, Cisplatin: 2 mg/kg (twice a day) | Not Specified | 5 weeks | Significant delay in tumor formation | Significant reduction (qualitative) |
Experimental Protocols
A549 Xenograft Model in Nude Mice
A widely accepted protocol for establishing a subcutaneous A549 xenograft model in nude mice is as follows:
-
Cell Culture: Human A549 lung adenocarcinoma cells are cultured in a suitable medium (e.g., F-12K) supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Cell Preparation: Cells are harvested by trypsinization, washed, and resuspended in a serum-free medium or phosphate-buffered saline (PBS). Cell viability is confirmed using methods like trypan blue exclusion.
-
Animal Model: Athymic BALB/c nude mice (typically 10-12 weeks old) are used for the study.
-
Implantation: A suspension of 1 x 10^6 to 5 x 10^6 A549 cells in a volume of 100-120 µL, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every few days. Tumor volume is calculated using the formula: (length × width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 120-150 mm³), the mice are randomized into different treatment and control groups.
-
Drug Administration: Cinnamaldehyde, cisplatin, or gemcitabine are administered according to the dosages and schedules outlined in the comparative efficacy table.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Molecular Mechanisms of Action: Signaling Pathways
Cinnamaldehyde exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is common in many cancers. Cinnamaldehyde has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Cinnamaldehyde can induce apoptosis in cancer cells by activating specific MAPK pathways, such as JNK and p38, while the role in ERK activation can be context-dependent.
References
A Comparative Analysis of Synthetic vs. Natural Supercinnamaldehyde Efficacy
For Researchers, Scientists, and Drug Development Professionals
Supercinnamaldehyde, known chemically as cinnamaldehyde, is a key bioactive compound found in the bark of cinnamon trees. It is widely recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an objective comparison of the efficacy of synthetically produced cinnamaldehyde versus its naturally derived counterpart, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing research to offer a comprehensive overview for scientific and drug development applications.
Data Presentation: Quantitative Efficacy
The biological activity of cinnamaldehyde is often quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial effects and the half-maximal inhibitory concentration (IC50) for activities like enzyme inhibition or cytotoxicity. The following tables summarize key quantitative data for cinnamaldehyde from various studies. It is important to note that most studies do not specify the origin of the cinnamaldehyde used (synthetic or natural). However, as both forms are chemically identical (C₉H₈O), their primary biological activities are expected to be comparable, with potential minor variations due to impurities in natural extracts.[1]
Table 1: Antimicrobial Efficacy of Cinnamaldehyde (MIC Values)
| Microorganism | Cinnamaldehyde MIC (µg/mL) | Reference |
| Escherichia coli | 780 - 3120 | |
| Pseudomonas aeruginosa | 500 - >1000 | |
| Staphylococcus aureus | 250 - 500 | |
| Listeria monocytogenes | 500 | |
| Salmonella enterica | 500 | |
| Enterococcus faecalis | 1000 | |
| Bacillus cereus | 31.2 | |
| Klebsiella pneumoniae | 62.5 | |
| Proteus mirabilis | 125.0 |
Table 2: Anti-inflammatory and Cytotoxic Efficacy of Cinnamaldehyde (IC50 Values)
| Cell Line/Assay | Parameter Measured | IC50 Value | Reference |
| RAW 264.7 Macrophages | Inhibition of LPS-induced NF-κB Transcriptional Activity | 43 µM | |
| AGS (Stomach Cancer) | Inhibition of cell viability | ~100 µM | |
| Jurkat & U937 | Inhibition of cell viability | 0.057 µM & 0.076 µM | |
| MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation (24h) | 16.9 µg/mL | |
| HCT116 and HT-29 (Colon Cancer) | Inhibition of cell growth | 13.5 µg/mL (Cinnamon Bark Extract) | |
| SCC-9 (Oral Cancer) | Induction of early apoptosis | >200 µg/mL (Cinnamon Extract) vs. CA alone | |
| U87MG (Glioblastoma) | Inhibition of cell growth | 11.6 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the efficacy of cinnamaldehyde.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the antimicrobial susceptibility of a compound.
1. Preparation:
- Prepare a stock solution of cinnamaldehyde in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Culture the target bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Dilute the overnight culture to a standardized inoculum density, typically 5 x 10^5 Colony Forming Units (CFU)/mL.
2. Assay Procedure:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the cinnamaldehyde stock solution in the broth medium.
- Inoculate each well with the standardized bacterial suspension.
- Include a positive control (bacteria in broth without cinnamaldehyde) and a negative control (broth only).
- Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
3. Interpretation of Results:
- The MIC is the lowest concentration of cinnamaldehyde at which no visible bacterial growth is observed. This can be determined visually or by using a viability indicator like resazurin.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the NF-κB signaling pathway.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293) in a 24-well plate.
- Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
2. Cell Treatment:
- After 24 hours, treat the cells with various concentrations of cinnamaldehyde for a specified duration.
- Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
3. Luciferase Assay:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway.
Protocol 3: Western Blot for PI3K/AKT Pathway Proteins
This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
1. Cell Culture and Treatment:
- Plate cells (e.g., ovarian cancer cell lines A2780 or SKOV3) and grow to 70-80% confluency.
- Treat the cells with different concentrations of cinnamaldehyde for a specified time. In some experiments, cells are also stimulated with a growth factor like Epidermal Growth Factor (EGF) to activate the pathway.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard method like the BCA assay.
3. SDS-PAGE and Western Blotting:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and downstream targets like mTOR.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Densitometry Analysis:
- Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflows
The biological effects of cinnamaldehyde are mediated through its interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by cinnamaldehyde.
References
Replicating Published Findings on Supercinnamaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Supercinnamaldehydes," a novel class of cinnamyl-based compounds, against the parent compound, trans-cinnamaldehyde (CA). The data presented here is based on the findings reported in a 2012 abstract from Cancer Research, which highlights the enhanced chemopreventive and anti-inflammatory properties of these synthetic analogs.[1] Due to the limited availability of a full peer-reviewed article, the experimental protocols provided are based on established methodologies for similar assays.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data reported for the most potent Supercinnamaldehyde analog compared to trans-cinnamaldehyde (CA).
| Compound | Assay | Key Metric | Result | Fold Improvement vs. CA |
| This compound Analog | ARE-luciferase reporter gene assay | ARE-fold induction | ~9-fold at 20 µM | ~1.5x (at half the concentration of CA) |
| trans-Cinnamaldehyde (CA) | ARE-luciferase reporter gene assay | ARE-fold induction | ~6-fold at 40 µM | - |
| This compound Analog | Nitric Oxide (NO) Inhibition Assay | IC50 | 4.63 µM | ~7.4x |
| trans-Cinnamaldehyde (CA) | Nitric Oxide (NO) Inhibition Assay | IC50 | 34.45 µM | - |
Key Findings and Mechanism of Action
Supercinnamaldehydes have been shown to be potent inducers of the Keap1/Nrf2/Antioxidant Response Element (ARE) pathway, a key signaling cascade in cellular protection against oxidative stress and inflammation.[1] The enhanced activity of these compounds suggests a potential for greater efficacy in cancer prevention. Furthermore, their superior ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages indicates significant anti-inflammatory properties.[1]
The proposed mechanism of action for the anti-inflammatory effects of Supercinnamaldehydes involves the suppression of the NF-κB signaling pathway. This leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] A putative representative structure for a "this compound" is 1-methyl-3-(2-oxopropylidene)indolin-2-one.
Experimental Protocols
Detailed methodologies for the key experiments cited in the abstract are provided below. These are generalized protocols based on standard laboratory practices.
ARE-Luciferase Reporter Gene Assay in HEK293 Cells
This assay is designed to quantify the activation of the Antioxidant Response Element (ARE) signaling pathway.
a) Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Transient transfection is performed using a luciferase reporter plasmid containing ARE response elements upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
b) Compound Treatment and Luciferase Assay:
-
Following transfection, cells are treated with varying concentrations of this compound, trans-cinnamaldehyde, or vehicle control.
-
After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in RAW264.7 Macrophage Cells
This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.
a) Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound or trans-cinnamaldehyde for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
b) Nitrite Quantification (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.
-
The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is calculated from a standard curve.
Immunoblotting for iNOS, COX-2, and NF-κB Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory response.
a) Cell Lysis and Protein Quantification:
-
RAW264.7 cells are treated as described in the NO production assay.
-
After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
b) Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and key proteins of the NF-κB pathway (e.g., p65, IκBα).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control protein like β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
A Researcher's Guide to Selecting Negative Controls for Supercinnamaldehyde Experiments
An Objective Comparison of Methodologies and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
Supercinnamaldehyde, a compound of interest in various biological studies, necessitates carefully designed experiments to ensure the validity and specificity of its observed effects. A critical and often overlooked aspect of robust experimental design is the selection and implementation of appropriate negative controls. This guide provides a comprehensive comparison of negative control strategies for in vitro experiments involving this compound, with a focus on vehicle controls and structurally related inactive analogs.
While specific biological data for this compound is limited in the public domain, its name suggests a structural and functional relationship to cinnamaldehyde. Cinnamaldehyde and its analogs are well-characterized as α,β-unsaturated carbonyl compounds. This structural feature is pivotal to their biological activity, which often involves modulation of key signaling pathways such as the Keap1-Nrf2 and NF-κB pathways. Therefore, this guide will draw upon the extensive knowledge of cinnamaldehyde to provide a framework for selecting negative controls for this compound, with the assumption of a similar experimental context.
The Crucial Role of Negative Controls
Negative controls are essential to experimental design as they establish a baseline and help to differentiate the specific effects of the test compound from non-specific effects or artifacts. In the context of this compound experiments, the primary objectives of negative controls are:
-
To account for solvent (vehicle) effects: Many organic compounds, including this compound, are not readily soluble in aqueous media and require an organic solvent for dissolution. These solvents can have their own biological effects, which must be controlled for.
-
To demonstrate specificity of action: By using a structurally similar but biologically inactive molecule, researchers can provide evidence that the observed effects are due to the specific chemical structure of this compound and not a general property of the chemical class.
Comparison of Negative Control Strategies
The choice of a negative control is contingent on the specific experimental question and the properties of this compound. Below is a comparison of the most common and effective negative control strategies.
Vehicle Controls
The most fundamental negative control is the vehicle control, which consists of the solvent used to dissolve the test compound, administered to cells at the same final concentration as in the experimental group.
Common Vehicles for Lipophilic Compounds:
-
Dimethyl Sulfoxide (DMSO): The most widely used solvent for in vitro cell culture experiments due to its high solubilizing capacity for a wide range of compounds.[1]
-
Ethanol (EtOH): Another common solvent, particularly for compounds with moderate polarity.
-
Polyethylene Glycol (PEG): Often used in combination with other solvents to improve solubility and bioavailability.[1]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate lipophilic drugs, enhancing their solubility in aqueous solutions.[2]
Table 1: Comparison of Common Vehicle Controls
| Vehicle | Advantages | Disadvantages | Recommended Final Concentration in Cell Culture |
| DMSO | High solubilizing power for a broad range of compounds. | Can induce cellular differentiation, oxidative stress, and has known effects on various signaling pathways at higher concentrations. | < 0.5% (v/v), ideally ≤ 0.1% |
| Ethanol | Readily available and effective for many compounds. | Can be toxic to cells and may have specific metabolic effects, especially in liver cell lines.[2] | < 0.5% (v/v) |
| PEG | Generally low toxicity. | Can be viscous and may have its own biological effects, including neuroprotective properties.[1] | Varies depending on molecular weight and cell type. |
| Cyclodextrins | Enhance solubility and can reduce toxicity of the parent compound. | Can extract cholesterol from cell membranes, potentially affecting membrane-associated proteins and signaling. | Varies depending on the specific cyclodextrin and cell type. |
Structurally Related Inactive Analogs
To demonstrate that the biological effects of this compound are due to its specific chemical structure, a structurally similar but biologically inactive analog is an ideal negative control. The α,β-unsaturated carbonyl moiety in cinnamaldehyde is a Michael acceptor, which is crucial for its reactivity with cellular nucleophiles, such as cysteine residues in proteins like Keap1. An ideal inactive analog would lack this reactive group while maintaining a similar overall structure and lipophilicity.
Potential Inactive Analogs (based on cinnamaldehyde structure):
-
Cinnamic Alcohol: The aldehyde group is reduced to an alcohol, significantly diminishing its reactivity as a Michael acceptor.
-
Hydrocinnamaldehyde (3-phenylpropanal): The α,β-double bond is saturated, removing the Michael acceptor functionality.
Table 2: Comparison of Potential Inactive Analogs as Negative Controls
| Analog | Structural Modification | Rationale for Inactivity | Considerations |
| Cinnamic Alcohol | Aldehyde reduced to an alcohol | Lacks the reactive aldehyde group and is a poor Michael acceptor. | May have different solubility and metabolic properties compared to the aldehyde. |
| Hydrocinnamaldehyde | Saturation of the α,β-double bond | The absence of the conjugated double bond eliminates its Michael acceptor reactivity. | Changes in planarity and electronic properties may alter non-specific interactions. |
Experimental Protocols
Below are detailed methodologies for key experiments where this compound would likely be tested, with an emphasis on the proper inclusion of negative controls.
Protocol 1: Nrf2 Activation Assay (Western Blot for Nrf2 Nuclear Translocation)
This protocol assesses the ability of this compound to induce the translocation of the transcription factor Nrf2 to the nucleus, a key event in the antioxidant response.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a 6-well plate and allow them to adhere overnight.
-
Prepare stock solutions of this compound and a structurally related inactive analog (e.g., hydrocinnamaldehyde) in DMSO.
-
Treat cells with:
-
Vehicle control (DMSO, same final concentration as treated wells).
-
Inactive analog (at the same concentration as this compound).
-
This compound (at various concentrations).
-
Positive control (e.g., sulforaphane).
-
-
Incubate for the desired time (e.g., 2-4 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard protocols.
-
-
Western Blotting:
-
Determine protein concentration of both fractions using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the nuclear Nrf2 signal to the nuclear marker. Compare the levels of nuclear Nrf2 in this compound-treated cells to the vehicle and inactive analog controls.
-
Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay measures the effect of this compound on the transcriptional activity of NF-κB, a key regulator of inflammation.
Methodology:
-
Cell Transfection and Seeding:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate.
-
-
Cell Treatment:
-
Pre-treat the cells for 1-2 hours with:
-
Vehicle control (DMSO).
-
Inactive analog.
-
This compound (at various concentrations).
-
Positive control inhibitor (e.g., BAY 11-7082).
-
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include an unstimulated control group.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by the activator relative to the unstimulated control.
-
Determine the percentage of inhibition by this compound and the inactive analog relative to the stimulated vehicle control.
-
Mandatory Visualizations
To aid in the conceptualization of the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: A generalized experimental workflow for utilizing negative controls in this compound studies.
Caption: The Keap1-Nrf2 signaling pathway, a potential target of this compound.
Caption: The canonical NF-κB signaling pathway, a potential target for inhibition by this compound.
By carefully selecting and implementing the appropriate negative controls, researchers can significantly enhance the rigor and reliability of their findings in the study of this compound and other bioactive compounds.
References
Specificity of Action: A Comparative Analysis of Cinnamaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological actions of cinnamaldehyde and its derivatives. By examining their effects on various cellular processes and signaling pathways, we aim to highlight the specificity of their mechanisms, offering insights for drug discovery and development. While the term "Supercinnamaldehyde" does not correspond to a widely recognized or studied molecule in the current scientific literature, this guide will focus on well-characterized derivatives of cinnamaldehyde to illustrate the principles of structure-activity relationships and biological specificity.
Comparative Analysis of Biological Activities
The biological efficacy of cinnamaldehyde and its derivatives varies significantly based on their chemical structures. These modifications influence their potency and selectivity against different biological targets. Below is a summary of their comparative anticancer and antimicrobial activities.
Anticancer Activity
The cytotoxic effects of cinnamaldehyde and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde | HepG2 (Liver Cancer) | 16.36 (24h), 12.57 (48h), 11.12 (72h) | [1] |
| MDA-MB-231 (Breast Cancer) | 16.9 µg/mL (24h), 12.23 µg/mL (48h) | [2] | |
| MCF-7 (Breast Cancer) | 58 µg/mL (24h), 140 µg/mL (48h) | [2] | |
| 2'-Hydroxycinnamaldehyde | SW620 (Colon Cancer) | Not specified, but inhibits growth | [3][4] |
| SCC-15 (Oral Cancer) | 20.2 | ||
| HEp-2 (Oral Cancer) | 40.5 | ||
| DU145 (Prostate Cancer) | Suppresses tumor growth in vivo | ||
| 2'-Benzoyloxycinnamaldehyde | Various cancer cell lines | Anti-proliferative activity | |
| 4-Nitrocinnamaldehyde | UPEC (Uropathogenic E. coli) | 100 µg/mL (MIC) | |
| S. aureus | 100 µg/mL (MIC) |
Antimicrobial Activity
Cinnamaldehyde and its derivatives exhibit a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) is used to quantify and compare their effectiveness.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | E. coli | 780 - 3120 | |
| S. aureus | 46 (MBC) | ||
| Candida albicans | ≥ 200 | ||
| α-Methyl Cinnamaldehyde | Candida albicans | ≥ 200 | |
| trans-4-Methyl Cinnamaldehyde | Candida albicans | ≥ 200 | |
| 4-Nitrocinnamaldehyde | Uropathogenic E. coli (UPEC) | 100 | |
| S. aureus | 100 | ||
| 4-Chlorocinnamaldehyde | Uropathogenic E. coli (UPEC) | 200 | |
| 4-Fluorocinnamaldehyde | Uropathogenic E. coli (UPEC) | 200 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Cinnamaldehyde or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Cinnamaldehyde or its derivatives
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blot for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The biological effects of cinnamaldehyde and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their specific mechanisms of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Cinnamaldehyde has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis.
Caption: Cinnamaldehyde inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and immunity. Cinnamaldehyde and some of its derivatives can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
Caption: Cinnamaldehyde inhibits the NF-κB signaling pathway.
STAT3 Signaling Pathway
The STAT3 pathway is implicated in cell proliferation, differentiation, and apoptosis, and its aberrant activation is common in many cancers. 2'-Hydroxycinnamaldehyde has been identified as a direct inhibitor of STAT3.
Caption: 2'-Hydroxycinnamaldehyde inhibits the STAT3 signaling pathway.
Conclusion
The comparative analysis of cinnamaldehyde and its derivatives demonstrates that subtle structural modifications can lead to significant differences in their biological activity and specificity. While cinnamaldehyde itself displays a broad range of effects, its derivatives can exhibit enhanced potency and more targeted mechanisms of action. For instance, the addition of a hydroxyl group in 2'-hydroxycinnamaldehyde confers specific inhibitory activity against the STAT3 pathway, a key target in cancer therapy. Similarly, substitutions on the phenyl ring, as seen in 4-nitrocinnamaldehyde, can enhance antimicrobial efficacy.
This guide underscores the importance of structure-activity relationship studies in the development of new therapeutic agents. For researchers and drug development professionals, cinnamaldehyde and its analogs represent a rich source of lead compounds with diverse and specific biological activities, warranting further investigation and optimization for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Supercinnamaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Supercinnamaldehyde, a compound recognized for its potential as a skin, eye, and respiratory irritant. Adherence to these protocols is crucial for mitigating risks and promoting a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2]
This compound Properties and Hazards
A thorough understanding of the physicochemical properties and associated hazards of this compound is fundamental to its safe management and disposal.
| Property | Value |
| Chemical Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |
| CAS Number | 70351-51-8 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Appearance | Information not available in provided search results. |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] |
| Toxicity Data | Oral LD50: 2,220 mg/kg (rat); Dermal LD50: 1,260 mg/kg (rabbit); Inhalative LC50/4 h: 68.88 mg/l (rat) (for a related cinnamaldehyde product).[4] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water or sewage systems. |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste and engage a licensed environmental management company for its collection and disposal. Never pour hazardous chemicals down the drain.
1. Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and securely sealed container.
-
The container must be compatible with the chemical to prevent degradation or reaction.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
2. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area has secondary containment to mitigate potential leaks or spills.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department to coordinate the pickup and disposal by a licensed hazardous waste management company.
-
Follow all institutional and local regulations for hazardous waste disposal. Incineration is a common and suggested method for the disposal of related aldehydes like cinnamaldehyde and should be conducted in a licensed facility.
4. Laboratory-Scale Pre-treatment (for consideration by trained personnel only):
-
In some instances, laboratory-scale treatment to reduce the hazardous nature of a chemical may be considered. For aldehydes, oxidation to the corresponding carboxylic acids, which are generally less toxic and volatile, is a potential method.
-
This procedure should only be performed by trained personnel, with a thorough understanding of the chemical reaction and associated risks, and in strict adherence to safety protocols within a fume hood.
-
This does not replace the need for professional disposal of the resulting waste product but may be considered as a risk-reduction step prior to collection.
Spill Management Protocol
In the event of a this compound spill, prompt and appropriate action is essential to minimize exposure and environmental contamination.
1. Evacuate and Alert:
-
Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the recommended PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.
3. Containment and Cleanup:
-
For liquid spills, contain the material using an inert absorbent material such as sand, diatomite, or universal binders.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.
4. Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
5. Disposal of Spill Debris:
-
Label and dispose of the container with the spill cleanup materials as hazardous waste, following the same procedure as for the original chemical.
6. Reporting:
-
Report the spill to your institution's EHS department, following all internal reporting procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Supercinnamaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Supercinnamaldehyde, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Adherence to the following guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Must be compliant with NIOSH (US) or EN 166 (EU) standards. | Protects against splashes and vapors that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl rubber gloves are recommended for handling aldehydes. The specific glove material should be selected based on the concentration and duration of handling. Always inspect gloves for integrity before use. | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of vapors, which may cause respiratory irritation. |
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Handling Protocol:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A chemical fume hood should be certified and functioning correctly. All necessary PPE must be readily available and in good condition.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.
-
Dispensing: Handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors. Avoid direct contact with skin and eyes.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Spill Response Protocol:
-
Evacuation and Notification: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels for initial containment.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Logical Workflow for PPE Selection
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram outlines the decision-making process for selecting PPE when handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All unused this compound and solutions containing it should be collected in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with aldehydes.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
Container Labeling: Label all waste containers with "Hazardous Waste: this compound" and any other information required by your institution's EHS department.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup and Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Incineration is a recommended disposal method for cinnamaldehyde and related compounds.
The following diagram illustrates the step-by-step disposal plan for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
